RG7800
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRQCMDLBNZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RG7800 in SMN2 Splicing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7800, a precursor to the approved drug risdiplam (B610492), is a small molecule splicing modifier designed to correct the underlying molecular defect in Spinal Muscular Atrophy (SMA). SMA is caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. The paralogous SMN2 gene is unable to compensate due to a single nucleotide polymorphism that leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable SMNΔ7 protein. This compound and its analogs act by modulating the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein. This guide provides a detailed technical overview of the molecular mechanism of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate molecular interactions involved in its mode of action.
Core Mechanism of Action: A Dual Binding Approach to Splicing Correction
The prevailing model for the mechanism of action of this compound and its analogs involves a dual binding interaction with the SMN2 pre-mRNA, specifically at two critical sites within and near exon 7. This coordinated binding event orchestrates a series of conformational and protein recruitment changes that ultimately favor the inclusion of exon 7 in the mature mRNA transcript.
The two primary binding sites are:
-
The 5' splice site (5'ss) of exon 7: this compound directly interacts with the weak 5'ss of SMN2 exon 7. This interaction stabilizes the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex to this site.[1][2][3][4] The C-to-T transition in SMN2 creates a mismatch in the duplex formed between the 5'ss and the U1 snRNA, weakening this crucial interaction for spliceosome assembly. This compound effectively acts as a "molecular glue," compensating for this mismatch and strengthening the U1 snRNP recruitment.[2][3]
-
Exonic Splicing Enhancer 2 (ESE2): this compound also binds to a purine-rich exonic splicing enhancer element within exon 7, known as ESE2.[1][2][4] This interaction is believed to induce a conformational change in the pre-mRNA secondary structure.
This dual engagement leads to a cascade of events that shifts the balance from exon skipping to exon inclusion:
-
Displacement of Splicing Repressors: The binding of this compound to the ESE2 region is thought to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), which normally promote the exclusion of exon 7.[2][4]
-
Recruitment of Splicing Activators: Concurrently, the conformational change induced by this compound binding facilitates the recruitment of positive splicing regulators. Studies have identified the far upstream element-binding protein 1 (FUBP1) and its homolog, KH-type splicing regulatory protein (KHSRP), as key splicing activators that are recruited to the SMN2 pre-mRNA in the presence of this compound analogs.
-
Enhanced Spliceosome Assembly: The stabilized U1 snRNP at the 5'ss, coupled with the recruitment of splicing activators, promotes the efficient assembly of the spliceosome across exon 7, leading to its inclusion in the final mRNA transcript.
Quantitative Data on this compound and Analogs
The efficacy of this compound and its more advanced analog, risdiplam, has been quantified in various preclinical and clinical settings. The following tables summarize key data on their activity in promoting SMN2 exon 7 inclusion and increasing SMN protein levels.
Table 1: In Vitro Efficacy of this compound and Analogs on SMN2 Splicing
| Compound | Cell Line/System | Parameter | Value | Reference |
| This compound | SMA Patient Fibroblasts | SMN Protein Increase | ~2-fold | [5][6] |
| Risdiplam | SMA Patient Fibroblasts | SMN Protein Increase | Dose-dependent | [7] |
| Risdiplam | Healthy Male Volunteers | Full-length SMN2 mRNA increase (18mg dose) | ~41% of max increase | [8][9] |
| TEC-1 (analog) | SMA Type II iPSC-derived Motor Neurons | EC1.5x for FL-SMN2 mRNA | ~30 nM | [10] |
| SMN-C2 (analog) | 293T cells | EC50 for SMN2 splicing | ~2-3 fold higher with mutated GA-rich sequence | [11] |
Table 2: In Vivo Efficacy of this compound and Analogs in SMA Mouse Models
| Compound | Mouse Model | Dose | Tissue | SMN Protein Increase | Reference |
| Risdiplam | SMNΔ7 | 0.1 mg/kg/day | Brain | 28% | [8] |
| Risdiplam | SMNΔ7 | 0.1 mg/kg/day | Muscle | 32% | [8] |
| Risdiplam | SMNΔ7 | 1 mg/kg/day | Brain | 206% | [8] |
| Risdiplam | SMNΔ7 | 1 mg/kg/day | Muscle | 210% | [8] |
| Compound 1 (analog) | Δ7 mouse | 1 mg/kg | Brain & Muscle | Maximum increase reached | [12] |
Table 3: Clinical Efficacy of this compound
| Study Population | Duration | Key Finding | Reference |
| Healthy Adults & SMA Patients | 12 weeks | Up to a 2-fold increase in SMN protein levels in blood | [5][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Splicing Assay
This assay is fundamental to assessing the direct impact of a compound on the splicing of a target pre-mRNA in a cell-free system.
Objective: To determine if this compound directly modulates the splicing of SMN2 pre-mRNA.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A DNA template containing SMN2 exon 7 and flanking intronic sequences is transcribed in vitro using T7 RNA polymerase in the presence of a radiolabeled nucleotide (e.g., [α-32P]UTP) to generate a uniformly labeled pre-mRNA substrate.
-
Preparation of Nuclear Extract: Nuclear extracts are prepared from cultured human cells (e.g., HeLa cells) as a source of splicing factors.
-
Splicing Reaction: The radiolabeled SMN2 pre-mRNA is incubated with the nuclear extract in a splicing buffer containing ATP and other necessary co-factors. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
RNA Extraction and Analysis: Following the incubation period, the RNA is extracted from the reaction mixture. The splicing products (pre-mRNA, lariat (B8276320) intron, and spliced mRNA) are then separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species. The relative abundance of the spliced mRNA (containing exon 7) versus the unspliced pre-mRNA is quantified to determine the effect of this compound on splicing efficiency.
SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)
SHAPE-MaP is a powerful technique to probe RNA secondary structure at single-nucleotide resolution, both in vitro and in cells. It can be used to identify the binding sites of small molecules and the conformational changes they induce.
Objective: To map the binding sites of this compound on the SMN2 pre-mRNA and characterize any structural rearrangements.
Methodology:
-
RNA Preparation: SMN2 pre-mRNA is prepared by in vitro transcription or is studied within the context of total cellular RNA.
-
Chemical Modification: The RNA is treated with a SHAPE reagent (e.g., 1M7 or NAI) in the presence and absence of this compound. The SHAPE reagent acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides.
-
Reverse Transcription with Mutational Profiling: The modified RNA is reverse transcribed using a primer specific to the SMN2 transcript. The reverse transcriptase is prone to misincorporate nucleotides at the sites of 2'-OH adduction, creating mutations in the resulting cDNA.
-
Library Preparation and Sequencing: The cDNA is then amplified and subjected to next-generation sequencing.
-
Data Analysis: The sequencing data is analyzed to calculate the mutation rate at each nucleotide position. A higher mutation rate indicates a more flexible nucleotide. By comparing the SHAPE reactivity profiles in the presence and absence of this compound, regions of the RNA that are protected from modification (indicating binding) or show changes in flexibility (indicating conformational changes) can be identified.
Pull-Down Assay with Biotinylated Compound
This biochemical technique is used to identify proteins that directly or indirectly interact with a small molecule.
Objective: To identify the proteins from a cellular lysate that bind to this compound or an this compound-SMN2 pre-mRNA complex.
Methodology:
-
Bait Preparation: A biotinylated version of this compound is synthesized.
-
Incubation with Lysate: The biotinylated this compound is incubated with a nuclear or cellular lysate. To identify proteins that bind to the drug-RNA complex, in vitro transcribed SMN2 pre-mRNA can also be included in the incubation.
-
Affinity Capture: The mixture is then incubated with streptavidin-coated magnetic beads. The high affinity of biotin (B1667282) for streptavidin allows for the capture of the biotinylated this compound and any interacting proteins.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads. The eluted proteins are then separated by SDS-PAGE and can be identified by Western blotting using specific antibodies or by mass spectrometry for a broader, unbiased identification of interacting partners.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key molecular events in the mechanism of action of this compound.
The Problem: Inefficient Splicing of SMN2
Caption: Inefficient splicing of SMN2 pre-mRNA due to a weak 5' splice site.
This compound Mechanism: Promoting Exon 7 Inclusion
Caption: this compound binds to two sites on SMN2 pre-mRNA, promoting exon 7 inclusion.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for identifying protein interactors of this compound using a pull-down assay.
Conclusion
This compound represents a significant advancement in the targeted treatment of SMA, operating through a sophisticated mechanism of SMN2 splicing modulation. Its ability to specifically recognize and bind to the SMN2 pre-mRNA, leading to the recruitment of the spliceosome and the production of functional SMN protein, has paved the way for the successful clinical development of risdiplam. The experimental approaches detailed in this guide have been instrumental in dissecting this complex mechanism and provide a framework for the continued investigation and development of RNA-targeting small molecules for a range of genetic disorders. The quantitative data underscores the potent and dose-dependent activity of this class of molecules, offering a transformative therapeutic strategy for patients with SMA.
References
- 1. Using SHAPE-MaP to probe small molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smanewstoday.com [smanewstoday.com]
- 8. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Molecular Target of RG7800: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7800 is a pioneering, orally bioavailable small molecule that acts as a selective splicing modifier of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). Its primary molecular target is the SMN2 pre-mRNA, and its mechanism of action involves the correction of a critical splicing defect that is the underlying cause of Spinal Muscular Atrophy (SMA). By promoting the inclusion of exon 7 into the mature SMN2 mRNA transcript, this compound leads to an increased production of full-length, functional Survival of Motor Neuron (SMN) protein. While the clinical development of this compound was halted, its discovery and mechanism of action have been foundational for the development of subsequent SMN2 splicing modifiers, such as risdiplam. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects.
The Molecular Target: SMN2 Pre-mRNA
The specific molecular target of this compound is the pre-mRNA transcribed from the SMN2 gene. In humans, the SMN1 gene is the primary producer of the SMN protein, which is essential for the survival of motor neurons. SMA is caused by the loss or mutation of the SMN1 gene. The SMN2 gene, a nearly identical paralog, is retained in SMA patients but cannot fully compensate for the loss of SMN1 due to a single, translationally silent nucleotide difference (C-to-T) in exon 7. This single nucleotide change disrupts an Exonic Splicing Enhancer (ESE) and creates an Exonic Splicing Silencer (ESS), leading to the exclusion of exon 7 from the majority of SMN2 transcripts. The resulting truncated SMNΔ7 protein is unstable and rapidly degraded, leading to a deficiency in functional SMN protein.
This compound directly addresses this splicing defect by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7.
Mechanism of Action: Splicing Modulation
This compound functions by modulating the alternative splicing of SMN2 pre-mRNA. While the precise binding sites of this compound on the SMN2 pre-mRNA have not been explicitly detailed in publicly available literature, studies on its close analog and successor, risdiplam, provide a well-established model for its mechanism of action. It is understood that these small molecules bind to two key sites on the SMN2 pre-mRNA:
-
Exonic Splicing Enhancer 2 (ESE2): Located within exon 7.
-
5' Splice Site (5'ss): At the boundary of exon 7 and intron 7.
The binding of this compound to these sites is thought to induce a conformational change in the pre-mRNA that facilitates the recruitment and stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex to the 5' splice site. This enhanced interaction of the spliceosome with the pre-mRNA effectively counteracts the inhibitory effect of the C-to-T nucleotide change, promoting the inclusion of exon 7 into the final mRNA transcript. This leads to the production of a greater proportion of full-length SMN mRNA, which is then translated into functional SMN protein.
Quantitative Data on this compound Efficacy
While specific dose-response data from preclinical studies on this compound are not extensively published in tabular format, several key findings have been reported, demonstrating its efficacy in increasing full-length SMN protein levels.
| Experimental System | Treatment | Observed Effect on SMN Protein | Reference |
| SMA Patient Fibroblasts | This compound (in vitro) | Dose-dependent increase in full-length SMN protein. | [1][2] |
| Healthy Adult Volunteers | Oral administration of this compound | Dose- and exposure-dependent increase in full-length SMN2 mRNA in blood. | [3] |
| SMA Patients (Type 2 and 3) | Oral administration of this compound | Up to a two-fold increase in SMN protein levels in blood. | [1][3] |
| Severe SMA Mouse Model (Δ7) | Oral administration of this compound | Dose-dependent increase in SMN protein levels in various tissues, including the central nervous system. | [1] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted on this compound are largely proprietary. However, based on published literature, the following sections outline the general methodologies employed to characterize SMN2 splicing modifiers.
In Vitro Splicing Reporter Assay
This type of assay is crucial for the initial high-throughput screening (HTS) and identification of potential SMN2 splicing modifiers.
Objective: To quantitatively measure the inclusion of SMN2 exon 7 in a cellular context.
General Protocol:
-
Construct Design: A reporter plasmid is constructed containing a minigene of SMN2, typically spanning from exon 6 to exon 8. A reporter gene, such as firefly luciferase, is inserted downstream of exon 7 in such a way that it is only in-frame and expressed when exon 7 is included in the final spliced mRNA.
-
Cell Line Transfection: A suitable human cell line (e.g., HEK293) is stably transfected with the reporter construct.
-
Compound Treatment: The stable cell line is plated in multi-well plates (e.g., 384-well) and treated with a library of small molecules at various concentrations.
-
Luciferase Assay: After an incubation period, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader. Increased luminescence indicates a higher level of exon 7 inclusion.
-
Data Analysis: The luminescence signal is normalized to cell viability and compared to vehicle-treated controls to identify "hit" compounds that promote exon 7 inclusion.
Quantification of SMN mRNA Transcripts by RT-qPCR
Objective: To measure the relative levels of full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) SMN2 mRNA transcripts.
General Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues treated with this compound or vehicle control using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with two sets of primers:
-
FL-SMN2 specific primers: One primer annealing within exon 7 and another in an adjacent exon.
-
Total SMN2 primers: Primers that amplify a region common to both FL-SMN2 and Δ7-SMN2 transcripts.
-
-
Data Analysis: The relative expression of FL-SMN2 is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH). The ratio of FL-SMN2 to total SMN2 can also be determined.
Quantification of SMN Protein by Western Blot or ELISA
Objective: To measure the total amount of SMN protein in cells or tissues.
General Protocol (Western Blot):
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the SMN protein band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
General Protocol (ELISA):
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the SMN protein.
-
Sample Addition: Protein lysates from treated and control samples are added to the wells.
-
Detection Antibody: A detection antibody, also specific for SMN, is added. This antibody is typically biotinylated.
-
Enzyme Conjugate: A streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A colorimetric substrate for HRP is added, leading to a color change.
-
Measurement: The absorbance is measured using a plate reader, and the concentration of SMN protein is determined from a standard curve.
In Vivo Efficacy in Animal Models
The efficacy of this compound was evaluated in mouse models of SMA, most notably the "Δ7" mouse model, which carries the human SMN2 gene and lacks the mouse Smn gene, exhibiting a severe SMA phenotype.
Experimental Workflow:
Conclusion
This compound is a selective SMN2 splicing modifier whose molecular target is the SMN2 pre-mRNA. By binding to specific sites on the pre-mRNA, it corrects the aberrant splicing of exon 7, leading to increased production of full-length, functional SMN protein. Although its clinical development was discontinued, the scientific foundation laid by the discovery and characterization of this compound has been instrumental in the successful development of subsequent SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy. The experimental approaches outlined in this guide represent the standard methodologies used to identify and validate this important class of therapeutic compounds.
References
- 1. Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. treat-nmd.org [treat-nmd.org]
RG7800: A Technical Guide to an SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7800, also known as RO6885247, is a small molecule that was developed as a potent and orally bioavailable Survival of Motor Neuron 2 (SMN2) splicing modifier for the potential treatment of Spinal Muscular Atrophy (SMA).[1][2] SMA is a devastating neuromuscular disorder caused by insufficient levels of the SMN protein.[1][2] this compound was designed to correct the alternative splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1][2] While showing promise in early clinical trials by effectively increasing SMN protein levels, its development was halted due to unforeseen retinal toxicity observed in preclinical animal studies.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name 2-(4-ethyl-6-methyl-pyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methyl-4-piperidyl)pyrido[1,2-a]pyrimidin-4-one.[3]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | RO6885247 |
| CAS Number | 1449598-06-4[1] |
| IUPAC Name | 2-(4-ethyl-6-methyl-pyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methyl-4-piperidyl)pyrido[1,2-a]pyrimidin-4-one[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C24H28N6O | [1] |
| Molecular Weight | 416.52 g/mol | [1] |
| Appearance | Solid, Off-white to white | [1] |
| Solubility | 100 mg/mL in 1 M HCl (with sonication) | [5] |
| 2.5 mg/mL in Ethanol (with sonication) | [5] | |
| 1.25 mg/mL in H2O (with sonication, pH adjusted to 3 with HCl) | [5] | |
| pKa | Data not available | |
| LogP | Data not available | |
| Permeability | High passive permeability (≥100 nm/s in LLC-PK1 cells) | [4] |
Biological Properties and Mechanism of Action
Biological Activity
This compound is a selective SMN2 splicing modifier.[1][2] Its primary biological activity is to increase the production of full-length SMN protein from the SMN2 gene.[1][2] In preclinical studies using fibroblasts from an SMA type I patient, this compound promoted the inclusion of exon 7 in SMN2 mRNA, leading to the generation of full-length mRNA.[5] In a mouse model of SMA, treatment with this compound resulted in a dose-dependent increase in SMN protein levels and a significant increase in survival.[5] Early clinical trials in healthy adults and SMA patients demonstrated that oral administration of this compound could increase full-length SMN2 mRNA in the blood and lead to a two-fold increase in SMN protein levels in patients.[2][6]
Mechanism of Action
The underlying cause of SMA is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but due to a single nucleotide polymorphism (C-to-T transition) in exon 7, the majority of SMN2 transcripts lack this exon, resulting in a truncated and unstable protein (SMNΔ7).[7] this compound acts by binding to specific sites on the SMN2 pre-mRNA. This binding event stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7, and is believed to dislocate inhibitory splicing factors like hnRNP G.[8] This modulation of the spliceosome's activity favors the inclusion of exon 7 into the mature mRNA transcript. The resulting full-length SMN2 mRNA is then translated into a stable, functional SMN protein, thereby compensating for the deficiency caused by the non-functional SMN1 gene.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro SMN2 Splicing Assay
This assay is designed to assess the ability of a compound to directly modulate the splicing of SMN2 pre-mRNA in a cell-free system.
Methodology:
-
Preparation of Radiolabeled SMN2 Pre-mRNA:
-
A minigene construct containing SMN2 exons 6 and 7, and the intervening intron 6, is transcribed in vitro in the presence of [α-³²P]UTP.
-
The resulting radiolabeled pre-mRNA is purified by gel electrophoresis.
-
-
In Vitro Splicing Reaction:
-
HeLa cell nuclear extract is prepared as a source of splicing factors.
-
The splicing reaction is assembled in a buffer containing the nuclear extract, ATP, and other necessary co-factors.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various concentrations. A vehicle control (DMSO alone) is also included.
-
The radiolabeled SMN2 pre-mRNA is added to initiate the reaction.
-
The reaction is incubated at 30°C for a defined period (e.g., 2 hours).
-
-
Analysis of Splicing Products:
-
RNA is extracted from the reaction mixture.
-
The RNA is resolved on a denaturing polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen or X-ray film.
-
The relative abundance of the pre-mRNA, spliced mRNA (with exon 7 included), and splicing intermediates is quantified. An increase in the ratio of spliced mRNA to pre-mRNA indicates positive splicing modulation.
-
Cell-Based SMN Reporter Assay
This assay measures the effect of a compound on SMN2 splicing within a cellular context.
Methodology:
-
Cell Line and Reporter Construct:
-
A stable cell line (e.g., HEK293) is engineered to express a reporter construct.
-
The construct contains a portion of the SMN2 gene, including exons 6, 7, and 8. Exon 8 is fused in-frame with a reporter gene, such as luciferase or green fluorescent protein (GFP).[9][10]
-
Splicing that includes exon 7 results in a functional, full-length reporter protein, while exclusion of exon 7 leads to a frameshift and a non-functional protein.
-
-
Compound Treatment:
-
The reporter cells are seeded in multi-well plates.
-
This compound is added to the cell culture medium at a range of concentrations.
-
The cells are incubated with the compound for a specified duration (e.g., 24-48 hours).
-
-
Reporter Gene Measurement:
-
For a luciferase reporter, a lysis buffer and luciferase substrate are added to the wells, and luminescence is measured using a plate reader.
-
For a GFP reporter, fluorescence is measured using a fluorescence plate reader or by flow cytometry.
-
An increase in the reporter signal relative to the vehicle control indicates that the compound promotes the inclusion of exon 7.
-
Western Blot for SMN Protein Quantification
This method is used to quantify the levels of SMN protein in cells or tissues following treatment with this compound.[11][12]
Methodology:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the SMN protein.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize for protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Quantification:
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
The intensity of the SMN protein band is quantified and normalized to the loading control.
-
Toxicology and Clinical Development
Retinal Toxicity
The clinical development of this compound was halted due to the observation of non-reversible adverse effects on the retina in cynomolgus monkeys during long-term toxicity studies.[3][14] While the precise mechanism of this compound-induced retinal toxicity is not fully elucidated, similar toxicities with other small molecules have been linked to mechanisms such as the accumulation of the drug in pigmented retinal cells, leading to lysosomal dysfunction and photoreceptor degeneration.[15] Another potential mechanism for drug-induced retinal toxicity involves the generation of reactive oxygen species (ROS) and the activation of signaling cascades that lead to photoreceptor cell death.[16][17]
Clinical Trials
This compound was evaluated in a Phase 1 clinical trial in healthy volunteers and a Phase 1b/2a trial, known as MOONFISH, in patients with Type 2 and 3 SMA.[3][18] The studies demonstrated that this compound was generally well-tolerated in the short term and showed a dose-dependent increase in full-length SMN2 mRNA and a doubling of SMN protein levels in patients.[6][14] Despite these promising efficacy signals, the MOONFISH trial was suspended in 2015 following the preclinical toxicology findings.[3]
Conclusion
This compound represents a significant milestone in the development of small molecule splicing modifiers for the treatment of SMA. It provided crucial proof-of-concept for the therapeutic strategy of targeting SMN2 splicing. Although its clinical development was terminated due to safety concerns, the learnings from the this compound program, including insights into its mechanism of action and off-target effects, have been instrumental in the development of next-generation SMN2 splicing modifiers with improved safety profiles, such as risdiplam (B610492) (Evrysdi®), which has since gained regulatory approval. The story of this compound underscores the critical importance of thorough preclinical toxicology studies and the iterative nature of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curesma.org [curesma.org]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. curesma.org [curesma.org]
- 7. curesma.org [curesma.org]
- 8. mdpi.com [mdpi.com]
- 9. US20090031435A1 - SMA Therapy and Cell Based Assay - Google Patents [patents.google.com]
- 10. Drug screening with human SMN2 reporter identifies SMN protein stabilizers to correct SMA pathology | Life Science Alliance [life-science-alliance.org]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. smanewstoday.com [smanewstoday.com]
- 15. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of all-trans-retinal toxicity with implications for stargardt disease and age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of All-trans-retinal Toxicity with Implications for Stargardt Disease and Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
The Role of RG7800 in Spinal Muscular Atrophy: A Technical Review of a Pioneering Splicing Modifier
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1] It is the foremost genetic cause of infant mortality.[2] The disease stems from mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which results in insufficient levels of the essential SMN protein.[2] Humans possess a nearly identical gene, SMN2, but a critical single nucleotide difference causes the majority of its transcripts to undergo alternative splicing that excludes exon 7.[1][2] This process yields a truncated, unstable SMN protein (SMNΔ7) that is rapidly degraded. The small amount of full-length, functional SMN protein produced by the SMN2 gene is inadequate to compensate for the loss of SMN1. Consequently, modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 has become a primary therapeutic strategy. RG7800 (RO6885247) emerged as a pioneering, orally administered small molecule designed to achieve this goal.
Mechanism of Action: Modifying SMN2 Splicing
This compound is a selective SMN2 splicing modifier that directly targets the SMN2 pre-mRNA.[1][2] Its mechanism involves binding to specific sites on the SMN2 transcript, including an exonic splicing enhancer in exon 7 and the 5' splice site of intron 7.[3] This interaction stabilizes the U1 small nuclear ribonucleoprotein (snRNP) particle's binding to the 5' splice site, a crucial step for defining the exon. By promoting the recognition of exon 7 by the spliceosome, this compound effectively corrects the splicing defect, leading to a significant increase in the production of full-length SMN2 mRNA transcripts. These transcripts are then translated into functional, full-length SMN protein, addressing the fundamental molecular deficit in SMA.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy | MDPI [mdpi.com]
RG7800 (Olasarmil): An In-depth Technical Guide on its Effect on SMN Protein Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RG7800 (olasarmil), an investigational small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) gene to increase the production of functional SMN protein. This document details the mechanism of action of this compound, its impact on SMN protein and mRNA levels as demonstrated in clinical trials, and the experimental protocols used for these assessments.
Introduction to this compound and its Therapeutic Rationale
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1] The disease is caused by mutations or deletions in the SMN1 gene, which result in insufficient levels of the SMN protein, a crucial factor for motor neuron survival.[1] A nearly identical gene, SMN2, also produces SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it primarily generates a truncated, non-functional, and rapidly degraded protein.[1][2]
This compound is an orally administered, selective SMN2 splicing modifier that aims to correct this splicing defect.[1] By promoting the inclusion of exon 7 in the SMN2 mRNA transcript, this compound is designed to increase the production of full-length, functional SMN protein, thereby addressing the underlying cause of SMA.[1][3]
Mechanism of Action
The core of this compound's mechanism lies in its ability to modulate the splicing machinery of the SMN2 gene. It specifically targets the pre-mRNA of SMN2 to increase the inclusion of exon 7, a critical component for the production of stable and functional SMN protein. This targeted action shifts the splicing process from producing the truncated SMNΔ7 protein to the full-length SMN protein.
Quantitative Effects on SMN Protein and mRNA Levels
Clinical trial data from the Phase 1b/2a MOONFISH study (NCT02240355) demonstrated the efficacy of this compound in increasing SMN protein and full-length SMN2 mRNA levels in SMA patients.[2]
SMN Protein Levels in Whole Blood
Oral administration of this compound resulted in a dose-dependent increase in SMN protein levels in whole blood. The first cohort of the MOONFISH trial, which included 13 adult and adolescent SMA patients, showed promising results after 12 weeks of treatment.[2]
| Parameter | Treatment Group | Fold Increase from Baseline | Reference |
| SMN Protein Levels | This compound (10 mg, once daily) | Up to 2-fold | [2] |
SMN2 mRNA Splicing Ratio in Whole Blood
Consistent with the increase in SMN protein, this compound treatment led to a significant shift in SMN2 mRNA splicing, favoring the production of the full-length transcript.[2]
| Parameter | Treatment Group | Fold Increase in Ratio | Reference |
| Ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA | This compound (10 mg, once daily) | Up to 3-fold | [2] |
Note: The publicly available data is presented as "up to" a certain fold increase. Detailed statistical analysis with mean, standard deviation, and p-values from the MOONFISH trial is not fully available in the public domain.
Experimental Protocols
The quantification of SMN protein and mRNA levels in clinical trials requires robust and sensitive assays. The following sections detail representative protocols for these measurements.
Quantification of SMN Protein by Electrochemiluminescence (ECL) Immunoassay
A highly sensitive electrochemiluminescence (ECL)-based immunoassay is a suitable method for the accurate measurement of SMN protein in whole blood.[4][5]
Principle: This sandwich immunoassay utilizes a capture antibody coated on an electrode and a detection antibody labeled with an ECL tag. The amount of light emitted upon electrochemical stimulation is proportional to the amount of SMN protein in the sample.
Protocol:
-
Plate Coating: Coat Meso Scale Discovery (MSD) standard plates with a mouse monoclonal anti-SMN capture antibody (e.g., clone 2B1) overnight at 4°C.[4]
-
Blocking: Block the plates with 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 1 hour with shaking.[4]
-
Sample/Standard Incubation: Add 25 µL of prepared whole blood lysates or recombinant SMN protein standards to the wells and incubate for 2 hours at room temperature with shaking.[4]
-
Detection Antibody Incubation: After washing, add a SULFO-TAG™ labeled rabbit polyclonal anti-SMN antibody and incubate for 1-2 hours at room temperature with shaking.[5]
-
Reading: After a final wash, add MSD Read Buffer and analyze the plate on an MSD instrument to measure the ECL signal.
-
Data Analysis: Generate a standard curve from the recombinant SMN protein standards and use it to determine the concentration of SMN protein in the patient samples.
Quantification of SMN2 mRNA Splicing by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify the relative levels of full-length and Δ7 SMN2 mRNA.
Principle: This method involves converting RNA to cDNA, followed by amplification of the target transcripts using specific primers and probes. The relative abundance of each transcript is determined by comparing their amplification curves.
Protocol:
-
RNA Extraction: Isolate total RNA from whole blood samples using a suitable method (e.g., PAXgene Blood RNA Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample using a TaqMan Universal Master Mix and specific primers and probes for full-length SMN2 and SMN2Δ7. A housekeeping gene (e.g., GAPDH, PGK1) should be used for normalization.
-
Cycling Conditions: Perform the qPCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the cycle threshold (Ct) values for each target. Use the ΔΔCt method to determine the relative expression of full-length SMN2 and SMN2Δ7 mRNA, normalized to the housekeeping gene. The ratio of full-length to Δ7 transcript can then be calculated.
Clinical Development and Future Directions
The clinical development of this compound was halted in 2015 due to safety concerns arising from long-term animal toxicology studies, which revealed retinal toxicity at concentrations higher than those used in patients.[6][7] No similar safety issues were observed in the human participants of the MOONFISH trial.[6][7] The promising proof-of-concept data from the this compound program, demonstrating that an oral small molecule can effectively modulate SMN2 splicing and increase SMN protein levels, paved the way for the development of next-generation splicing modifiers with improved safety profiles, such as risdiplam.
Conclusion
This compound was a pioneering investigational therapy for Spinal Muscular Atrophy that successfully demonstrated the viability of using an oral small molecule to modulate SMN2 splicing and increase full-length SMN protein levels in patients. The quantitative data from early clinical trials, showing up to a two-fold increase in SMN protein, provided a crucial proof-of-concept for this therapeutic approach. While its development was discontinued, the insights gained from the this compound program have been instrumental in the advancement of subsequent treatments for SMA. The experimental methodologies for quantifying SMN protein and mRNA remain central to the ongoing research and development of novel therapies for this devastating disease.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. smanewstoday.com [smanewstoday.com]
- 7. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RG7800: An SMN2 Splicing Modifier in Mouse Models of Spinal Muscular Atrophy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein. The primary cause is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it does so at very low levels. RG7800 (RO6885247) is an orally bioavailable small molecule designed to modify the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein. This document provides a comprehensive technical overview of the key preclinical studies of this compound in validated mouse models of SMA, detailing its mechanism of action, experimental methodologies, and significant efficacy data. These foundational studies demonstrated crucial proof-of-concept for this therapeutic strategy, paving the way for next-generation compounds.
Mechanism of Action: Correcting the SMN2 Splicing Defect
This compound acts as a selective SMN2 splicing modifier. The critical difference between SMN1 and SMN2 is a single C-to-T nucleotide transition within exon 7. This change disrupts an exonic splicing enhancer and creates an exonic splicing silencer, leading to the exclusion of exon 7 from the majority of SMN2 transcripts. The resulting SMNΔ7 protein is unstable and rapidly degraded.[1][2]
This compound directly addresses this molecular defect. It binds to two specific sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of exon 7 and a downstream exonic splicing enhancer (ESE2).[1] This binding stabilizes the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[3] This stabilization effectively corrects the splicing defect, promoting the inclusion of exon 7 into the final mRNA transcript.[1][4] The resulting full-length SMN2 mRNA is then translated into functional SMN protein, addressing the root cause of SMA.[5][6]
Preclinical Mouse Models of SMA
The efficacy of this compound was evaluated in well-characterized transgenic mouse models that replicate the genetic and phenotypic hallmarks of SMA.
-
SMNΔ7 Mouse Model: This is a severe model of SMA (approximating Type I SMA). These mice are genetically engineered to lack the mouse Smn gene but possess the human SMN2 gene and a human SMNΔ7 cDNA transgene. They exhibit a severe phenotype, including rapid weight loss, impaired motor function, and a median survival of approximately 12-15 days, making them suitable for assessing significant therapeutic interventions on survival and function.[7]
-
C/C-allele Mouse Model: This represents a milder SMA phenotype. These mice carry two copies of a hybrid gene where the mouse Smn1 gene is fused to the human SMN2 gene, along with two copies of the full human SMN2 gene. This model is used to study pharmacodynamic effects, such as changes in SMN protein levels in various tissues over a longer duration, in adult animals.[8]
Summary of Preclinical Efficacy Data
Oral administration of this compound demonstrated a robust, dose-dependent therapeutic effect across multiple key endpoints in SMA mouse models. The compound was shown to penetrate the central nervous system (CNS) and distribute to peripheral tissues, including muscle, leading to systemic increases in SMN protein.[9][10]
Data Presentation
Table 1: Effect of this compound on Survival in the Severe SMNΔ7 Mouse Model
| Dose (mg/kg/day) | Administration Route | Treatment Start | Median Survival (Days) | Percent Survival at Day 60 | Reference |
|---|---|---|---|---|---|
| Vehicle | Oral / IP | Postnatal Day (PND) 3/4 | ~10.5 - 14 | 0% | [11][12] |
| 0.3 | Oral / IP | PND 3/4 | 26 | Not Reported | [11] |
| 3 | Oral / IP | PND 3/4 | >60 | ~80% | [13] |
| 10 | Oral / IP | PND 3/4 | >60 | ~90% |[13] |
Table 2: Effect of this compound on SMN Protein Levels in SMA Mouse Models
| Mouse Model | Tissue | Dose (mg/kg/day) | Duration | SMN Protein Increase | Reference |
|---|---|---|---|---|---|
| C/C-allele (Adult) | Brain | 10 | Up to 30 days | Dose-dependent increase | [8] |
| C/C-allele (Adult) | Muscle | 10 | Up to 30 days | Dose-dependent increase | [8] |
| SMNΔ7 | Brain | Not specified | Not specified | Dose-dependent increase | [14] |
| SMNΔ7 | Spinal Cord | Not specified | 8 days | Significant increase | [1][12] |
| SMNΔ7 | Muscle | Not specified | Not specified | Dose-dependent increase |[14] |
Table 3: Phenotypic and Motor Function Improvements with this compound
| Mouse Model | Endpoint | Observation | Reference |
|---|---|---|---|
| SMNΔ7 | Body Weight | Normalized body weight | [10][15] |
| SMNΔ7 | Motor Function | Prevention of disease-related motor dysfunction | [10][15] |
| SMNΔ7 | Neuromuscular Deficits | Prevention of neuromuscular deficits | [10][15] |
| SMNΔ7 | Motor Unit Function | Complete rescue when given late symptomatically (in combination with ASO) |[1] |
Detailed Experimental Protocols
The following sections describe the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Dosing and Administration
-
Compound Formulation: For oral gavage in adult mice, this compound was formulated as a suspension in 0.5% hydroxypropylmethyl cellulose (B213188) with 0.1% Tween 80. For intraperitoneal (IP) injection in neonatal mouse pups, the compound was formulated in dimethyl sulfoxide (B87167) (DMSO) at a dosing volume of 2.5 mL/kg.[8]
-
Dosing Regimen: Animals received once-daily administrations of either the vehicle control or this compound at specified doses (e.g., 0.3, 1, 3, 10 mg/kg).[8][13] Treatment in the severe SMNΔ7 model was typically initiated between postnatal day (PND) 2 and PND 4.[12]
Survival and Body Weight Analysis
-
Protocol: Following the initiation of treatment, mice were monitored daily for survival and weighed using a calibrated scale.[12] The median survival time was determined for each treatment group. A Kaplan-Meier survival curve was generated to visualize survival differences, with statistical significance typically assessed using a log-rank test.
SMN2 mRNA Splicing Analysis
-
Objective: To quantify the ratio of full-length (FL) SMN2 mRNA (containing exon 7) to SMN2 mRNA lacking exon 7 (Δ7).
-
Protocol:
-
RNA Extraction: Total RNA was isolated from homogenized tissues (e.g., spinal cord, brain, muscle) using standard methods (e.g., TRIzol reagent).
-
Reverse Transcription (RT): cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA was amplified using primers flanking exon 7 of the human SMN2 gene.[3]
-
Product Differentiation: Because SMN1 and SMN2 are nearly identical, a restriction digest (e.g., with DdeI) is often used post-PCR to differentiate between the two gene products, as the C>T transition in SMN2 creates a restriction site.[3][16]
-
Quantification: The ratio of FL-SMN2 to Δ7-SMN2 was determined by analyzing the intensity of the corresponding bands on an agarose (B213101) or polyacrylamide gel. Real-time quantitative PCR (RT-qPCR) can also be used for more precise quantification.[7][15]
-
SMN Protein Quantification (ELISA)
-
Objective: To measure the total SMN protein levels in tissues.
-
Protocol:
-
Tissue Lysis: Tissues (e.g., brain, spinal cord, muscle) were collected and homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration of the lysate was determined using a standard assay (e.g., BCA assay).
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) was performed using a commercially available kit or developed in-house.[2][5][17]
-
A 96-well plate is pre-coated with a capture antibody specific for the SMN protein.
-
Tissue lysates (and standards) are added to the wells, and the SMN protein is captured by the antibody.
-
After washing, a detection antibody is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound SMN protein.
-
The reaction is stopped, and the absorbance is read on a plate reader.
-
-
Data Analysis: SMN protein concentration is calculated from a standard curve and typically normalized to the total protein concentration of the lysate (e.g., reported as pg of SMN / mg of total protein).[2]
-
Motor Function Assessment
-
Righting Reflex: This test assesses coordinated motor function in neonatal mice.
-
Protocol: Pups are placed on their back on a flat surface. The time taken for the mouse to right itself onto all four paws is recorded.[8][10] A maximum time (e.g., 30 seconds) is typically set, and failure to right within this time is recorded. This is repeated daily or at set time points (e.g., PND 5, 7, 9).[10]
-
-
Grip Strength: This test measures limb muscle strength.
-
Protocol: A mouse is held by its tail and allowed to grasp a wire grid or bar connected to a force meter. The mouse is then gently pulled backward by the tail until it releases its grip. The meter records the peak force exerted by the animal. Several trials are performed, and the average or maximal force is recorded.[1][11]
-
Electrophysiological Assessment (CMAP)
-
Objective: To measure the compound muscle action potential (CMAP), which reflects the health and number of functional motor units.
-
Protocol:
-
Anesthesia: The mouse is anesthetized (e.g., with isoflurane).
-
Electrode Placement: A stimulating needle electrode is placed near a major nerve (e.g., the sciatic nerve). A recording electrode is inserted into the muscle innervated by that nerve (e.g., the gastrocnemius muscle), and a reference electrode is placed nearby.[9][18][19]
-
Stimulation: The nerve is stimulated with a single supramaximal electrical pulse.
-
Recording: The resulting electrical response of the muscle (the CMAP) is recorded. The key parameter measured is the amplitude of the CMAP, which correlates with the number of muscle fibers that are successfully activated.[19]
-
Data Analysis: CMAP amplitudes are compared between treated and untreated SMA mice and healthy littermate controls. A reduction in CMAP amplitude is indicative of motor unit loss.[18]
-
Conclusion and Transition to Risdiplam (B610492)
The preclinical data for this compound in SMA mouse models were highly compelling, demonstrating that an orally administered small molecule could systemically correct the underlying molecular defect of SMA, leading to significant increases in SMN protein, dramatic extensions in survival, and prevention of the disease phenotype.[10][14] These findings provided strong validation for the SMN2 splicing modification approach.
During long-term (39-week) toxicology studies in cynomolgus monkeys, an off-target retinal toxicity was observed at exposures higher than those explored in initial human trials.[14][20] As a precautionary measure, clinical development of this compound was paused.[20][21] Subsequent optimization efforts led to the development of risdiplam (RG7916), a structurally related molecule with an improved pharmacokinetic profile and a larger safety window, which has since gained regulatory approval for the treatment of SMA.[22] The preclinical success of this compound was instrumental in laying the scientific groundwork for the successful clinical development of risdiplam.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. smafoundation.org [smafoundation.org]
- 3. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human/Mouse SMN ELISA Kit Elisa Kit KE00027 | Proteintech [ptglab.com]
- 5. smafoundation.org [smafoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. A Role for SMN Exon 7 Splicing in the Selective Vulnerability of Motor Neurons in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treat-nmd.org [treat-nmd.org]
- 10. researchgate.net [researchgate.net]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Three Electrophysiological Methods for the Assessment of Disease Status in a Mild Spinal Muscular Atrophy Mouse Model | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. curesma.org [curesma.org]
- 16. Enhancement of SMN2 Exon 7 Inclusion by Antisense Oligonucleotides Targeting the Exon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utility of Survival Motor Neuron ELISA for Spinal Muscular Atrophy Clinical and Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiological biomarkers in spinal muscular atrophy: proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 20. curesma.org [curesma.org]
- 21. curesma.org [curesma.org]
- 22. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Neurodegenerative Disease Therapeutics: A Technical Guide to Olesoxime (Formerly RG7800/TRO19622) and the SMN2 Splicing Modifier RG7800
A Note on Nomenclature: It is crucial to clarify a point of potential confusion regarding the designation "RG7800." Initial development and literature may have used this identifier for the compound Olesoxime (B7910238) (TRO19622) , a mitochondrial-targeted agent. However, the designation This compound (RO6885247) also refers to a distinct investigational drug, an oral SMN2 splicing modifier. This guide will address both compounds to provide a comprehensive overview for the scientific community.
Part 1: Olesoxime (TRO19622) - A Mitochondrial-Targeted Neuroprotective Agent
Olesoxime, a cholesterol-like compound, emerged as a promising therapeutic candidate for neurodegenerative diseases due to its purported neuroprotective properties.[1] Developed initially by Trophos SA, its primary mechanism of action centers on the preservation of mitochondrial integrity and function, a critical pathway implicated in the pathogenesis of numerous neurodegenerative disorders.[2][3][4]
Core Mechanism of Action
Olesoxime is believed to exert its neuroprotective effects by targeting the mitochondrial permeability transition pore (mPTP).[4][5][6] The mPTP is a protein complex in the inner mitochondrial membrane that, when opened under pathological conditions such as oxidative stress, leads to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately triggering cell death.[7] Olesoxime is thought to interact with proteins of the outer mitochondrial membrane, including the translocator protein (TSPO) and voltage-dependent anion channel (VDAC), which are associated with the mPTP.[8] By modulating the mPTP, olesoxime is proposed to prevent its opening, thereby maintaining mitochondrial function and preventing the downstream cascade of apoptosis.[3][7]
Preclinical Data
Numerous preclinical studies in various in vitro and in vivo models of neurodegenerative diseases have demonstrated the neuroprotective potential of olesoxime.
| Model System | Key Findings | Reference |
| In Vitro Motor Neuron Culture | Rescued cultured motor neurons from death induced by trophic factor deprivation. The mean EC50 value was 3.2 ± 0.2 µM.[4] | [4] |
| In Vitro Cortical Neurons | Protected cortical neurons from camptothecin-induced apoptosis in a dose-dependent manner.[4] | [4] |
| SOD1G93A Mouse Model of ALS | Improved motor performance, delayed disease onset, and extended survival by 10% at doses of 3 or 30 mg/kg.[4][6] | [4][6] |
| Huntington's Disease (HD) Mouse and Rat Models | Improved psychiatric and molecular phenotypes and reduced the overactivation of calpains.[8] Decreased mitochondrial membrane fluidity.[1] | [1][8] |
| Spinal Muscular Atrophy (SMA) Mouse Model | Increased survival in SMA mouse models compared to placebo.[2] | [2] |
| Alzheimer's Disease (AD) Mouse Model (Thy-1-AβPPSL) | Improved mitochondrial respiration and membrane potential but also increased Aβ1-40 levels.[9] | [9] |
Clinical Development and Outcomes
The primary clinical investigation of olesoxime focused on Spinal Muscular Atrophy (SMA), a debilitating pediatric-onset neurodegenerative disease.[10]
Phase 2/3 Clinical Trial in SMA (NCT01302600)
This pivotal, double-blind, placebo-controlled study enrolled 165 patients with Type II or non-ambulatory Type III SMA, aged 3 to 25 years.[10][11] Patients received either 10 mg/kg/day of olesoxime oral suspension or a placebo for two years.[10]
| Endpoint | Olesoxime Group | Placebo Group | Treatment Difference (96% CI) | p-value | Reference |
| Primary: Change from baseline to 24 months on MFM | 0.18 | -1.82 | 2.00 (-0.25 to 4.25) | 0.0676 | [11] |
| Secondary: Maintenance of motor function at 12 months | Showed improvement | Showed decline | - | - | [8] |
While the primary endpoint of the trial was not met, secondary analyses suggested a potential benefit in maintaining motor function over 24 months.[11] However, in a subsequent open-label extension trial (OLEOS, NCT02628743), an analysis at 18 months revealed a decline in motor function in patients taking olesoxime.[2] Following these disappointing results, Roche, which had acquired Trophos, announced the discontinuation of olesoxime development for SMA in June 2018.[2]
Experimental Protocols
In Vitro Motor Neuron Survival Assay
-
Cell Culture: Primary embryonic rat spinal motor neurons were cultured in the absence of neurotrophic factors.
-
Treatment: Olesoxime was added at concentrations ranging from 0.1 to 10 µM one hour after plating.
-
Endpoint: Cell survival was assessed after 3 days and compared to cultures supported by a combination of neurotrophic factors.[4]
In Vivo SOD1G93A Mouse Model Study
-
Animal Model: Transgenic G93Ahigh-mSOD1 mice, a model for ALS.
-
Treatment: Olesoxime was administered subcutaneously at doses of 3 or 30 mg/kg, starting at post-natal day 60.
-
Endpoints: Motor performance was assessed using a grid performance test. Disease onset was determined by a decrease in body weight, and survival was monitored.[4]
Part 2: this compound (RO6885247) - An SMN2 Splicing Modifier
This compound (RO6885247) is a distinct small molecule designed to treat Spinal Muscular Atrophy by targeting the underlying genetic defect.[12][13] This compound acts as an SMN2 splicing modifier, a therapeutic strategy that has shown significant promise in SMA.[13][14]
Core Mechanism of Action
SMA is caused by mutations or deletions in the SMN1 gene, leading to insufficient levels of the Survival of Motor Neuron (SMN) protein.[13] A nearly identical gene, SMN2, can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and non-functional.[13][14] this compound is designed to selectively modify the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7.[12][13] This results in the production of more full-length, functional SMN protein, thereby addressing the root cause of the disease.[12]
Preclinical and Clinical Development
Preclinical studies in mouse models of SMA demonstrated that this compound could induce a dose-dependent increase in SMN protein levels and extend the lifespan of the animals.[15] A Phase 1 study in healthy volunteers showed that this compound was safe and well-tolerated, and demonstrated a dose-dependent effect on SMN2 splicing.[16]
A Phase 1b/2a clinical trial, known as the MOONFISH study, was initiated in adult and pediatric SMA patients to investigate the safety, tolerability, and efficacy of this compound.[17] However, the trial was suspended as a precautionary measure due to an unexpected safety finding of retinal toxicity in a long-term animal study.[18] Although no similar safety issues were identified in the patients who had received the drug, the clinical development of this compound was halted.[17][18] This led to the development of a next-generation SMN2 splicing modifier, risdiplam (B610492) (RG7916), which has since been approved for the treatment of SMA.[19]
Experimental Protocols
In Vivo SMA Mouse Model Lifespan Study
-
Animal Model: A mouse model of severe SMA.
-
Treatment: this compound was administered orally at varying doses (e.g., 0.3, 3, and 10 mg/kg/day).
-
Endpoints: The primary endpoint was survival, with weight also being monitored.[15]
Phase 1 Study in Healthy Volunteers
-
Design: A single-ascending dose, placebo-controlled, double-blinded study in 48 healthy volunteers.
-
Endpoints: The primary endpoints were safety and tolerability. A key pharmacodynamic endpoint was the change in the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7 in the blood.[12][16]
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. smanewstoday.com [smanewstoday.com]
- 3. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy Study Of Olesoxime In Amyotrophic Lateral Sclerosis - Wu Medical Center - A Leading Medical Center for Stem Cell Therapy [wumedicalcenter.com]
- 6. Comprehensive Research on Past and Future Therapeutic Strategies Devoted to Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Olesoxime in neurodegenerative diseases: Scrutinising a promising drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olesoxime improves cerebral mitochondrial dysfunction and enhances Aβ levels in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smafoundation.org [smafoundation.org]
- 11. Safety and efficacy of olesoxime in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. smanewstoday.com [smanewstoday.com]
- 13. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. | BioWorld [bioworld.com]
- 16. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 17. curesma.org [curesma.org]
- 18. curesma.org [curesma.org]
- 19. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RG7800 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 is an orally available, selective small molecule that modifies the splicing of the Survival of Motor Neuron 2 (SMN2) gene.[1][2] In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene, a nearly identical copy, primarily produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.[1][3] this compound promotes the inclusion of exon 7 in the SMN2 transcript, thereby increasing the production of full-length, functional SMN protein.[1][2][3] Preclinical and early clinical studies have demonstrated the potential of this compound to increase SMN protein levels.[2][3] However, its clinical development was halted due to safety concerns, specifically retinal toxicity observed in animal studies.[4] Despite this, this compound remains a valuable tool for in vitro research to understand the mechanisms of SMN2 splicing modulation and to investigate the cellular consequences of increased SMN protein in SMA disease models.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived motor neurons.
Data Presentation
The following tables summarize the expected quantitative outcomes following this compound treatment in relevant cell models, based on published data for SMN2 splicing modifiers.
Table 1: Effect of this compound on SMN2 mRNA Splicing
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in Full-Length SMN2 mRNA | Reference |
| SMA Patient Fibroblasts | 10 nM - 1 µM | 24 - 48 hours | 1.5 - 3.0 | [5] |
| iPSC-derived Motor Neurons | 10 nM - 1 µM | 48 - 72 hours | 2.0 - 4.0 | [6] |
Table 2: Effect of this compound on SMN Protein Expression
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in SMN Protein | Reference |
| SMA Patient Fibroblasts | 100 nM - 1 µM | 48 - 72 hours | 1.5 - 2.5 | [7][8] |
| iPSC-derived Motor Neurons | 100 nM - 1 µM | 72 - 96 hours | 1.8 - 3.0 | [6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound in correcting SMN2 splicing.
Experimental Workflow for this compound In Vitro Testing
Caption: Workflow for evaluating this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions and the desired stock concentration, calculate the required amount of this compound and DMSO. A stock solution of 10 mM is recommended.
-
In a sterile environment (e.g., a biosafety cabinet), weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with 0.1% being preferable to minimize solvent-induced cellular stress.[9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Culture of SMA Patient-Derived Fibroblasts
Materials:
-
SMA patient-derived fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture fibroblasts in DMEM supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
For subculturing, wash the confluent cells with PBS, then add Trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture vessels at the desired density.
Treatment of Cells with this compound
Protocol:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays).
-
Allow the cells to adhere and reach 70-80% confluency.
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
RNA Extraction and RT-qPCR for SMN2 Splicing Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for full-length (FL) SMN2 and delta7-SMN2
-
Primers for a reference gene (e.g., GAPDH, ACTB)
Primer Sequences for SMN2 Splicing Analysis:
| Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| FL-SMN2 | AGGAAGATATCATCACTGAACT | TCAACTTCACCTGGCCTCA | [11] |
| delta7-SMN2 | AGGAAGATATCATCACTGAACT | AGTAGCCAAATCTTCCTTATTGC | [11] |
| Total SMN2 | ATGGCGATGAGCAGCGGCGGC | TCTGCACCCGGTGCAGGCCG | [11] |
| GAPDH | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG | [12] |
Protocol:
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using a master mix and the specific primers for FL-SMN2, delta7-SMN2, and a reference gene.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative expression levels of each isoform.
-
Calculate the ratio of FL-SMN2 to delta7-SMN2 to assess the effect of this compound on splicing.
Protein Extraction and Western Blotting for SMN Protein
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against SMN protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities using densitometry software and normalize the SMN protein levels to the loading control.[13]
Immunofluorescence for SMN Protein Localization
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody against SMN protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary anti-SMN antibody.[14]
-
Wash and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope to observe the subcellular localization of the SMN protein, paying attention to nuclear gems.[14][15][16]
References
- 1. The Proteome Signatures of Fibroblasts from Patients with Severe, Intermediate and Mild Spinal Muscular Atrophy Show Limited Overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. curesma.org [curesma.org]
- 5. Treatment of spinal muscular atrophy cells with drugs that upregulate SMN expression reveals inter- and intra-patient variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal Muscular Atrophy Patient iPSC-Derived Motor Neurons Display Altered Proteomes at Early Stages of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. emulatebio.com [emulatebio.com]
- 11. gene-quantification.com [gene-quantification.com]
- 12. thno.org [thno.org]
- 13. treat-nmd.org [treat-nmd.org]
- 14. The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Techniques for Measuring SMN Protein Levels After RG7800 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the quantitative measurement of Survival Motor Neuron (SMN) protein levels following treatment with RG7800 (the precursor to Risdiplam), an SMN2 splicing modifier. The accurate quantification of SMN protein is critical for assessing the efficacy of therapeutic interventions for Spinal Muscular Atrophy (SMA).
Mechanism of Action of this compound
This compound is an orally administered, selective small molecule that modifies the splicing of pre-messenger RNA (pre-mRNA) from the SMN2 gene.[1][2] In individuals with SMA, the SMN1 gene is deleted or mutated, leading to a deficiency of functional SMN protein.[1][3] The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, unstable protein.[1][2] this compound promotes the inclusion of exon 7 in the SMN2 mRNA, leading to an increased production of full-length, functional SMN protein.[1][4] This systemic increase of SMN protein in both the central nervous system (CNS) and peripheral tissues is expected to provide clinical benefit.[2][4]
Quantitative Data on SMN Protein Increase Post-RG7800/Risdiplam Treatment
The following tables summarize the quantitative increases in SMN protein levels observed in various preclinical and clinical studies involving this compound and the structurally related compound, Risdiplam.
Table 1: SMN Protein Increase in Preclinical Mouse Models
| Mouse Model | Treatment Duration | Tissue | Fold Increase in SMN Protein (vs. Vehicle) | Reference(s) |
| C/C-allele SMA | 10 days | Brain | ~1.64 - 2.02 | [4] |
| C/C-allele SMA | 10 days | Spinal Cord | ~1.64 - 2.02 | [4] |
| C/C-allele SMA | 10 days | Muscle | ~1.64 - 2.02 | [4] |
| C/C-allele SMA | 10 days | Blood | ~1.64 - 2.02 | [4] |
| C/C-allele SMA | 10 days | Pancreas | ~4-fold | [4] |
| Δ7 SMA | PND 3 - PND 9 | Brain | Dose-dependent increase | [5] |
| Δ7 SMA | PND 3 - PND 9 | Quadriceps | Dose-dependent increase | [5] |
Table 2: SMN Protein Increase in Human Studies
| Study Population | Treatment | Duration | Tissue/Sample | Fold Increase in SMN Protein (vs. Baseline) | Reference(s) |
| SMA Patients (Type 2 & 3) | This compound | 12 weeks | Blood | Up to 2-fold | [2][5][6] |
| SMA Patients (Type 1) | Risdiplam (high-dose) | 4 weeks | Blood | Median 2.1-fold | [7] |
| SMA Patients (Type 1) | Risdiplam (high-dose) | 12 months | Blood | Median 1.9-fold | [7] |
| SMA Patients | Risdiplam | 4 weeks | Blood | Increased to levels of healthy adults | [8] |
Experimental Protocols for SMN Protein Quantification
Several methods are available for the reliable quantification of SMN protein in various biological samples. The most common techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and mass spectrometry.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and quantitative method suitable for measuring SMN protein levels in cell and tissue lysates.[9][10][11] Commercially available sandwich ELISA kits offer high reproducibility and can detect SMN protein in the picogram per milliliter range.[10][12][13]
Detailed Protocol for SMN Sandwich ELISA:
This protocol is a generalized procedure based on commercially available kits.[12][13] Always refer to the specific manufacturer's instructions for optimal results.
Materials:
-
SMN ELISA Kit (containing pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, TMB substrate, and stop solution)
-
Tissue or cell lysates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate at room temperature for the time specified in the manual (typically 1-2 hours).
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step as in step 4.
-
HRP-Conjugate: Add 100 µL of the HRP-conjugate to each well.
-
Incubation: Cover the plate and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[12]
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of SMN protein in the samples.
Sample Types: This method is validated for use with peripheral blood mononuclear cells (PBMCs), fibroblasts, and muscle tissue lysates, as well as brain and spinal cord tissues from mouse models.[9][10]
Western Blotting
Western blotting is a widely used technique for the semi-quantitative analysis of protein expression.[14] It allows for the separation of proteins by molecular weight and their subsequent detection using specific antibodies.
Detailed Protocol for SMN Western Blotting:
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus (wet or semi-dry)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibody: Mouse anti-SMN (e.g., BD Transduction Laboratories, clone 8)[15]
-
Primary antibody for loading control: Mouse anti-β-actin[14][15]
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Homogenize tissue samples or lyse cells in ice-cold RIPA buffer containing protease inhibitors.[14] Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[14] Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14][15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel (e.g., 10-12% Tris-glycine).[15][16] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody (e.g., diluted 1:1,000 to 1:3,000 in blocking buffer) overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin) to normalize for protein loading.[17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMN signal to the loading control signal.
Mass Spectrometry (MS)
Mass spectrometry-based targeted proteomics, such as Selected Reaction Monitoring (SRM), offers a highly specific and sensitive method for absolute protein quantification.[18] This technique measures the abundance of specific peptides that are unique to the protein of interest.
General Workflow for SRM-MS:
-
Peptide Selection: Identify "quantotypic" peptides for SMN protein that are unique and readily detectable by MS.[18]
-
Sample Preparation: Extract proteins from samples, followed by denaturation, reduction, alkylation, and enzymatic digestion (typically with trypsin) to generate peptides.
-
Internal Standard Spiking: Add a known amount of a heavy isotope-labeled synthetic peptide (corresponding to the target SMN peptide) to each sample as an internal standard.[18]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a triple quadrupole mass spectrometer operating in SRM mode. The instrument is programmed to specifically monitor for the precursor-to-fragment ion transitions of both the native (light) and isotope-labeled (heavy) SMN peptides.
-
Quantification: The absolute quantity of the SMN protein is determined by comparing the signal intensity of the native peptide to that of the co-eluting, known-concentration heavy internal standard.[18]
This method requires specialized equipment and expertise but provides the most accurate and absolute quantification of SMN protein levels.
Conclusion
The choice of method for quantifying SMN protein levels depends on the specific research question, available resources, and required throughput. ELISA offers a high-throughput, sensitive, and quantitative solution ideal for clinical trials and large-scale preclinical studies.[9][11] Western blotting provides a semi-quantitative method that also confirms the protein's molecular weight.[14][17] Mass spectrometry delivers absolute quantification with high specificity, making it a powerful tool for detailed mechanistic studies.[18] Following treatment with this compound, all three methods have been successfully employed to demonstrate a significant and dose-dependent increase in SMN protein levels, validating the drug's mechanism of action.[2][4]
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Risdiplam study shows promise for spinal muscular atrophy | MDedge [mdedge.com]
- 8. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of Survival Motor Neuron ELISA for Spinal Muscular Atrophy Clinical and Preclinical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smafoundation.org [smafoundation.org]
- 11. Utility of survival motor neuron ELISA for spinal muscular atrophy clinical and preclinical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human/Mouse SMN ELISA Kit Elisa Kit KE00027 | Proteintech [ptglab.com]
- 13. SMN ELISA kit (ab136947) | Abcam [abcam.com]
- 14. treat-nmd.org [treat-nmd.org]
- 15. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application of RG7800 in High-Throughput Screening for Splicing Modifiers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However, due to a single nucleotide difference, the pre-mRNA of SMN2 undergoes alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional SMN protein. Small molecules that can modify the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 represent a promising therapeutic strategy for SMA.
RG7800 is an orally available, selective small molecule SMN2 splicing modifier that was developed to increase the production of full-length, functional SMN protein.[1][2] Although its clinical development was halted due to safety concerns in preclinical toxicology studies, the discovery and evaluation of this compound have provided a valuable framework for the development of other splicing modifiers, such as the approved drug Risdiplam (RG7916).[3]
These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel SMN2 splicing modifiers. Detailed protocols for relevant cell-based and in vitro screening assays are provided, along with data presentation guidelines and visualizations to aid in the design and execution of such screens.
Mechanism of Action of this compound
This compound selectively modulates the splicing of SMN2 pre-mRNA by interacting with specific sequences on the pre-mRNA, which facilitates the recruitment or stabilization of the spliceosome at the exon 7 junctions. This action promotes the inclusion of exon 7 into the mature mRNA, leading to an increased synthesis of full-length and functional SMN protein.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on SMN2 splicing and SMN protein expression, compiled from preclinical and clinical studies. These data are essential for establishing baseline and positive controls in HTS assays.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of SMA
| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Fold Increase in Brain SMN Protein (vs. Vehicle) | Fold Increase in Blood SMN Protein (vs. Vehicle) |
| Vehicle | - | 28 days | 1.0 | 1.0 |
| This compound | 10 | 5 days | ~1.5 | ~2.0 |
| This compound | 10 | 10 days | ~2.0 | ~2.5 |
| This compound | 10 | 28 days | ~2.0 | ~2.5 |
Data adapted from a study in a C/C-allele mouse model of SMA.[4]
Table 2: Clinical Efficacy of this compound in SMA Patients and Healthy Adults
| Population | Outcome Measure | Result | Reference |
| Healthy Adults | Full-length SMN2 mRNA in blood | Up to 2-fold increase | [1][2] |
| SMA Patients | SMN protein levels in blood | Up to 2-fold increase from baseline | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory pathway of SMN2 splicing and a general workflow for a high-throughput screen for splicing modifiers.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for SMN2 Splicing
This cell-based assay utilizes a reporter construct that expresses two different luciferases, with the expression of one being dependent on the inclusion of SMN2 exon 7. This allows for a ratiometric readout that is sensitive and robust for HTS.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
SMN2 dual-luciferase reporter plasmid (e.g., pLUCI-SMN2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
384-well white, clear-bottom tissue culture plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
Dual-Glo® Luciferase Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend HEK293 cells in complete media to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 overnight.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For a 384-well plate, a master mix is recommended.
-
Add 5 µL of the transfection mix containing the SMN2 dual-luciferase reporter plasmid to each well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (e.g., from 1 µM to 1 nM) and the library compounds in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells. For negative controls, add medium with DMSO.
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay Reagent to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow the firefly luciferase reaction to stabilize.
-
Measure the firefly luminescence using a plate reader.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the ratios to the DMSO control.
-
Plot the dose-response curve for this compound and determine the EC50.
-
Identify hits from the compound library that show a significant increase in the luciferase ratio.
-
Protocol 2: Dual-Fluorescence Reporter Assay for SMN2 Splicing
This assay is similar to the dual-luciferase assay but uses two fluorescent proteins (e.g., GFP and RFP) as reporters. Splicing of SMN2 exon 7 results in the expression of one fluorescent protein, while the other is constitutively expressed as a transfection control. This allows for analysis by high-content imaging or flow cytometry.
Materials:
-
U2OS cells stably expressing an SMN2 dual-fluorescence reporter
-
Complete growth medium
-
384-well black, clear-bottom imaging plates
-
Compound library, this compound, DMSO
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Plating:
-
Plate the stable reporter cell line in 384-well imaging plates at a density of 3,000 cells/well in 40 µL of medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 10 µL of compound dilutions (including this compound and DMSO controls) to the wells.
-
Incubate for 48 hours.
-
-
Imaging/Flow Cytometry:
-
For imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the nuclei with DAPI.
-
Acquire images in the GFP, RFP, and DAPI channels using a high-content imaging system.
-
-
For flow cytometry:
-
Trypsinize the cells and resuspend them in FACS buffer.
-
Analyze the GFP and RFP fluorescence of single cells using a flow cytometer.
-
-
-
Data Analysis:
-
For imaging: Quantify the mean fluorescence intensity of GFP and RFP per cell. Calculate the GFP/RFP ratio.
-
For flow cytometry: Determine the percentage of GFP-positive cells within the RFP-positive population.
-
Normalize the results to the DMSO control and identify hits.
-
Protocol 3: In Vitro Splicing Assay
This biochemical assay directly measures the splicing of a radiolabeled SMN2 pre-mRNA substrate in a nuclear extract. It is a powerful tool for mechanistic studies and for identifying compounds that directly interact with the splicing machinery.
Materials:
-
HeLa cell nuclear extract
-
T7 RNA polymerase
-
[α-32P]UTP
-
SMN2 minigene plasmid for in vitro transcription
-
Splicing reaction buffer (containing ATP, MgCl2, creatine (B1669601) phosphate)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
In Vitro Transcription:
-
Linearize the SMN2 minigene plasmid.
-
Synthesize radiolabeled SMN2 pre-mRNA using T7 RNA polymerase and [α-32P]UTP.
-
Purify the pre-mRNA transcript.
-
-
In Vitro Splicing Reaction:
-
Set up splicing reactions in a total volume of 25 µL containing:
-
10 µL HeLa nuclear extract
-
1 µL radiolabeled SMN2 pre-mRNA (~10 fmol)
-
Splicing buffer
-
1 µL of compound (this compound or library compound) or DMSO.
-
-
Incubate at 30°C for 1-2 hours.
-
-
RNA Extraction:
-
Stop the reaction by adding Proteinase K and incubate at 37°C for 30 minutes.
-
Extract the RNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the RNA with ethanol.
-
-
Analysis of Splicing Products:
-
Resuspend the RNA pellet in loading buffer.
-
Separate the RNA products on a denaturing urea-polyacrylamide gel.
-
Visualize the radiolabeled pre-mRNA, spliced mRNA, and splicing intermediates using a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the pre-mRNA and the spliced mRNA.
-
Calculate the splicing efficiency as (spliced mRNA) / (spliced mRNA + pre-mRNA).
-
Identify compounds that increase the splicing efficiency compared to the DMSO control.
-
Conclusion
The identification and characterization of SMN2 splicing modifiers like this compound have paved the way for the development of effective therapies for SMA. The protocols and data presented in these application notes provide a robust framework for researchers to establish high-throughput screening campaigns aimed at discovering the next generation of splicing-modulating therapeutics. The use of this compound as a reference compound is critical for assay validation and for benchmarking the potency and efficacy of novel hits. By employing these methodologies, the scientific community can continue to advance the field of RNA-targeted drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Experimental Design for Studying RG7800 in Primary Neuronal Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 is an orally available small molecule that modifies the splicing of the Survival of Motor Neuron 2 (SMN2) gene, promoting the inclusion of exon 7 to increase the production of full-length and functional SMN protein.[1][2] This makes it a promising therapeutic candidate for Spinal Muscular Atrophy (SMA), a devastating neuromuscular disorder caused by insufficient levels of SMN protein.[1][2] While the clinical development of this compound was halted due to off-target retinal toxicity observed in animal studies, its mechanism of action remains a valuable area of research for the development of next-generation SMN2-splicing modifiers.[3][4]
These application notes provide a comprehensive experimental framework for studying the efficacy and potential neurotoxicity of this compound in primary neuronal cultures, with a particular focus on motor neurons, the cell type most affected in SMA. The protocols provided herein are intended to guide researchers in designing and executing robust in vitro studies to assess the therapeutic potential and safety profile of this compound and similar compounds.
Key Experimental Objectives
The primary goals of this experimental design are to:
-
Assess the efficacy of this compound in increasing full-length SMN protein levels in primary motor neurons. This will be evaluated by quantifying changes in both SMN mRNA isoforms and total SMN protein.
-
Determine the dose-dependent effects of this compound on neuronal viability and health. This involves a comprehensive neurotoxicity assessment to identify a therapeutic window.
-
Evaluate the functional consequences of this compound treatment on neuronal morphology. This will be assessed by analyzing neurite outgrowth, a key indicator of neuronal health and function.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the effects of this compound on primary motor neurons.
Caption: A high-level overview of the experimental workflow for studying this compound in primary motor neurons.
Detailed Experimental Protocols
Primary Motor Neuron Culture
This protocol describes the isolation and culture of primary motor neurons from the spinal cords of embryonic rodents.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E14.5) or C57BL/6 mice (E12.5)
-
Dissection medium: Hibernate-E medium (or equivalent) supplemented with 2% B27 and 0.5 mM L-glutamine
-
Digestion solution: 0.05% Trypsin-EDTA
-
Trypsin inhibitor: DMEM/F12 with 10% fetal bovine serum (FBS)
-
Density gradient medium (e.g., OptiPrep™)
-
Motor neuron culture medium: Neurobasal medium supplemented with 2% B27, 0.5 mM L-glutamine, 25 µM glutamate, 25 µM 2-mercaptoethanol, and a cocktail of neurotrophic factors (e.g., 10 ng/mL BDNF, 10 ng/mL GDNF, and 10 ng/mL CNTF)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
Protocol:
-
Dissection: Euthanize the pregnant dam and dissect the embryos in sterile conditions. Remove the spinal cords from the embryos and place them in ice-cold dissection medium.
-
Dissociation: Mince the spinal cord tissue and incubate in digestion solution at 37°C for 15 minutes.
-
Inactivation: Stop the digestion by adding an equal volume of trypsin inhibitor.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Purification: Layer the cell suspension onto a density gradient and centrifuge to enrich for motor neurons.[5]
-
Plating: Resuspend the purified motor neurons in culture medium and plate them on poly-D-lysine and laminin-coated surfaces at a desired density.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform half-media changes every 2-3 days.
This compound Treatment
A dose-response study is crucial to determine the optimal concentration of this compound for efficacy and to assess its neurotoxic threshold. Based on in vitro studies in other cell types, a starting concentration range of 1 nM to 10 µM is recommended.
Protocol:
-
After 3-4 days in vitro (DIV), when neurons have adhered and started to extend neurites, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).
Efficacy Assessment
This assay will quantify the relative levels of full-length (FL-SMN2) and exon 7-skipped (Δ7-SMN2) SMN2 mRNA.
Primer Design:
Specific primers that can distinguish between the two isoforms are critical. Primers can be designed to span the exon 6-7 junction for FL-SMN2 and the exon 6-8 junction for Δ7-SMN2.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control neuronal cultures using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for FL-SMN2, Δ7-SMN2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[6][7]
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method.
This assay will quantify the total SMN protein levels.
Protocol:
-
Protein Extraction: Lyse the treated and control neurons in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against SMN protein and a primary antibody against a loading control (e.g., β-actin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection and Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software.[8][9] Normalize the SMN protein levels to the loading control.
This assay will visualize the subcellular localization of SMN protein.
Protocol:
-
Fixation and Permeabilization: Fix the treated and control neurons grown on coverslips with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Immunostaining: Incubate the cells with a primary antibody against SMN protein, followed by an appropriate fluorescently labeled secondary antibody. A neuronal marker like β-III tubulin can be co-stained to visualize neuronal morphology.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
Neurotoxicity Assessment
A panel of assays should be used to comprehensively assess the potential neurotoxicity of this compound.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[10][11]
-
Protocol: Add MTT solution to the culture medium, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[12][13]
-
Protocol: Collect the culture supernatant and measure LDH activity using a commercially available kit.
-
-
Calcein AM and Ethidium Homodimer-1 (EthD-1) Staining: This two-color fluorescence assay distinguishes live (green) from dead (red) cells.[14][15]
-
Protocol: Incubate the cells with a solution containing both Calcein AM and EthD-1 and visualize using a fluorescence microscope.
-
This assay quantifies changes in neuronal morphology as an indicator of neuronal health.
Protocol:
-
Imaging: Acquire images of neurons stained with a neuronal marker (e.g., β-III tubulin from the immunocytochemistry protocol).
-
Analysis: Use an image analysis software like ImageJ with the NeuronJ plugin to trace and measure the length of neurites.[2] Key parameters to quantify include the total neurite length per neuron and the number of primary neurites.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on SMN2 Splicing and SMN Protein Expression
| Treatment Group | FL-SMN2 mRNA (Fold Change) | Δ7-SMN2 mRNA (Fold Change) | Total SMN Protein (Fold Change) |
| Vehicle Control | 1.00 ± SD | 1.00 ± SD | 1.00 ± SD |
| This compound (1 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Neurotoxicity of this compound in Primary Motor Neurons
| Treatment Group | Cell Viability (MTT, % of Control) | Cytotoxicity (LDH Release, % of Max) | Live/Dead Staining (% Live Cells) |
| Vehicle Control | 100 ± SD | 0 ± SD | 95 ± SD |
| This compound (1 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control (e.g., Staurosporine) | Mean ± SD | 100 ± SD | Mean ± SD |
Table 3: Effect of this compound on Neurite Outgrowth
| Treatment Group | Total Neurite Length per Neuron (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | Mean ± SD | Mean ± SD |
| This compound (1 nM) | Mean ± SD | Mean ± SD |
| This compound (10 nM) | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD |
Signaling Pathway and Logical Relationships
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gene-quantification.com [gene-quantification.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurite outgrowth assay [bio-protocol.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Lentiviral delivery of shRNA to study RG7800 targets
Application Note & Protocols
Topic: Lentiviral Delivery of shRNA to Elucidate the Molecular Targets and Mechanism of RG7800
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed framework and experimental protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to investigate the molecular machinery involved in the action of this compound. This compound is an investigational small molecule that modifies the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA to increase the production of full-length SMN protein, a therapeutic strategy for Spinal Muscular Atrophy (SMA).[1][2] By systematically knocking down specific cellular factors, researchers can identify essential components of the pathway through which this compound exerts its therapeutic effect.
Introduction to Spinal Muscular Atrophy and this compound
Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[3][4] The disease is caused by the deletion or mutation of the SMN1 gene.[5] A nearly identical gene, SMN2, exists in all patients with SMA; however, due to a single nucleotide difference, the majority of SMN2 transcripts are alternatively spliced to exclude exon 7, producing a truncated and unstable SMN protein (SMNΔ7).[2][3][6]
This compound is an orally available small molecule designed to selectively modify the splicing of SMN2 pre-mRNA.[1][2] Its mechanism involves promoting the inclusion of exon 7, thereby increasing the levels of full-length, functional SMN protein.[1][7] While SMN2 pre-mRNA is the primary target, the precise trans-acting factors (e.g., splicing regulators) that this compound interacts with or modulates are key to fully understanding its mechanism. Lentiviral-delivered shRNA provides a powerful and stable method for gene knockdown, making it an ideal tool to dissect this pathway.[8][9]
Scientific Application: Identifying Splicing Factors Essential for this compound Activity
The proposed application uses lentiviral shRNA to knock down specific splicing factors that are hypothesized to be involved in the regulation of SMN2 exon 7 inclusion. By treating these knockdown cells with this compound, researchers can determine if the depletion of a specific factor abrogates or enhances the drug's effect on SMN2 splicing. This approach allows for the functional validation of proteins essential to the this compound mechanism of action.
Mechanism of this compound and Locus of shRNA Intervention
This compound is believed to bind to the SMN2 pre-mRNA and stabilize the interaction of the U1 small nuclear ribonucleoprotein (snRNP) with the 5' splice site of exon 7, potentially by displacing inhibitory factors like hnRNP G.[6][10] This model suggests several potential protein targets for shRNA-mediated knockdown studies.
Caption: this compound action on SMN2 splicing and point of shRNA intervention.
Overall Experimental Workflow
The process involves designing shRNAs against target splicing factors, producing lentiviral particles, transducing a relevant cell line, selecting for stable expression, treating with this compound, and finally, analyzing the molecular outcomes.
Caption: Experimental workflow for shRNA-based study of this compound targets.
Detailed Experimental Protocols
Safety Precaution: Work with lentiviral particles must be conducted under Biosafety Level 2 (BSL-2) conditions. All materials exposed to the virus should be decontaminated with 10% bleach.
Protocol 1: shRNA Design and Lentiviral Vector Cloning
-
Design shRNA: Design 3-5 unique shRNA sequences targeting the mRNA of the splicing factor of interest (e.g., HNRNPG). Use a design algorithm (e.g., from Broad Institute's GPP Web Portal). Include a non-targeting (scrambled) shRNA control.
-
Oligo Synthesis: Synthesize complementary DNA oligonucleotides for each shRNA with overhangs compatible with the chosen lentiviral vector's restriction sites (e.g., pLKO.1-puro).
-
Annealing: Anneal the complementary oligos to form a double-stranded insert.
-
Vector Preparation: Digest the pLKO.1-puro vector with appropriate restriction enzymes (e.g., EcoRI and AgeI).
-
Ligation: Ligate the annealed shRNA insert into the digested vector.
-
Transformation: Transform the ligated plasmid into competent E. coli and select on ampicillin (B1664943) plates.
-
Verification: Confirm successful cloning by Sanger sequencing.
Protocol 2: Lentivirus Production and Titer Estimation
This protocol is for a 10 cm dish of HEK293T cells.
Materials:
-
HEK293T cells
-
shRNA-pLKO.1 plasmid (from Protocol 1)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
Procedure:
-
Cell Plating: Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the cells with the shRNA plasmid and packaging plasmids according to the transfection reagent manufacturer's protocol.
-
5 µg of shRNA-pLKO.1 plasmid
-
3.75 µg of psPAX2
-
1.25 µg of pMD2.G
-
-
Incubation: Incubate for 48-72 hours. The medium can be changed after 12-16 hours to reduce cytotoxicity.
-
Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Purification: Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter.
-
Concentration (Optional): For higher titers, concentrate the virus using ultracentrifugation or a precipitation solution.
-
Titer Estimation: Determine the viral titer by transducing a target cell line with serial dilutions of the virus and selecting with puromycin to count colony-forming units (CFUs).
Protocol 3: Transduction of Target Cells and this compound Treatment
Materials:
-
Target cells (e.g., SMA patient-derived fibroblasts)
-
Lentiviral stocks (from Protocol 2)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
This compound (and DMSO vehicle)
Procedure:
-
Cell Plating: Plate target cells in a 6-well plate to be ~50% confluent on the day of transduction.
-
Transduction: Add fresh media containing Polybrene (4-8 µg/mL). Add the lentivirus at a desired Multiplicity of Infection (MOI). Incubate for 24 hours.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration (e.g., 1-10 µg/mL).
-
Expansion: Culture the cells, replacing the puromycin-containing medium every 3-4 days, until non-transduced control cells are eliminated and resistant colonies are visible. Expand the stable pool of cells.
-
This compound Treatment: Plate the stable knockdown cell lines. Once attached, treat with a predetermined effective concentration of this compound (e.g., 100 nM) or DMSO as a vehicle control for 24-48 hours.
-
Harvest Cells: Harvest cells for RNA and protein extraction.
Protocol 4: Analysis of Knockdown and SMN2 Splicing
-
RNA Extraction: Extract total RNA from harvested cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcriptase kit.
-
Quantitative RT-PCR (RT-qPCR):
-
Knockdown Validation: Use primers specific for the targeted splicing factor to quantify its mRNA levels relative to a housekeeping gene (e.g., GAPDH).
-
SMN2 Splicing Analysis: Use primers that specifically amplify either the full-length (FL-SMN2, including exon 7) or the exon 7-skipped (SMN2Δ7) transcript. The ratio of FL-SMN2 to SMN2Δ7 is the key readout.
-
-
Western Blot Analysis:
-
Knockdown Validation: Use an antibody against the targeted splicing factor to confirm protein-level knockdown.
-
SMN Protein Levels: Use an antibody against SMN protein to measure the total SMN protein produced. Use an antibody for a loading control (e.g., β-actin).
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison across different experimental conditions.
Table 1: Validation of Splicing Factor Knockdown
| shRNA Target | Treatment | Knockdown Efficiency (mRNA %) | Knockdown Efficiency (Protein %) |
|---|---|---|---|
| Non-Target | DMSO | 0 ± 5 | 0 ± 8 |
| hnRNP G | DMSO | 85 ± 7 | 81 ± 9 |
| FUBP1 | DMSO | 91 ± 4 | 88 ± 6 |
| KHSRP | DMSO | 82 ± 8 | 79 ± 10 |
(Data are hypothetical and represented as mean ± SD)
Table 2: Effect of Splicing Factor Knockdown on this compound-Mediated SMN2 Splicing
| shRNA Target | Treatment | Fold Change in FL-SMN2 / SMN2Δ7 Ratio (vs. Non-Target + DMSO) |
|---|---|---|
| Non-Target | DMSO | 1.0 ± 0.2 |
| Non-Target | This compound (100 nM) | 2.5 ± 0.3 |
| hnRNP G | DMSO | 1.8 ± 0.2 |
| hnRNP G | This compound (100 nM) | 2.0 ± 0.4 |
| FUBP1 | DMSO | 1.1 ± 0.3 |
| FUBP1 | This compound (100 nM) | 2.6 ± 0.3 |
(Data are hypothetical and represented as mean ± SD)
Interpretation:
-
In this hypothetical example, knockdown of hnRNP G alone increases the baseline FL-SMN2 ratio. The addition of this compound provides only a minor additional increase, suggesting that this compound may act primarily by counteracting hnRNP G.
-
Knockdown of FUBP1 has no effect on its own and does not prevent the action of this compound, suggesting it is not essential for the drug's mechanism.
Logical Framework of the Experiment
The experiment is designed to test a clear hypothesis: that a specific splicing factor is required for this compound to function.
Caption: Logical diagram for testing the necessity of a factor in this compound's action.
Conclusion
The combination of lentiviral shRNA-mediated gene silencing with treatment by the splicing modifier this compound provides a robust platform for mechanistic studies. This approach enables researchers to move beyond identifying the primary drug target (SMN2 pre-mRNA) and to delineate the specific cellular machinery required for its activity. The protocols and framework described here offer a clear path to validating secondary targets and deepening our understanding of novel splicing-based therapeutics.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spinal muscular atrophy - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is SMA (Spinal Muscular Atrophy)? | SMN1 & SMN2 Genes [togetherinsma.com]
- 5. Spinal muscular atrophy - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. smanewstoday.com [smanewstoday.com]
- 8. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 10. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of SMN2 Exon 7 Inclusion Using RT-qPCR in Response to RG7800
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which results in reduced levels of the essential SMN protein. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide transition (C-to-T) in exon 7 leads to its predominant exclusion from the final mRNA transcript. This results in a truncated, unstable, and non-functional SMNΔ7 protein.
RG7800 (a predecessor to Risdiplam) is a small molecule splicing modifier designed to correct the aberrant splicing of SMN2 pre-mRNA, thereby increasing the inclusion of exon 7 and the production of full-length, functional SMN protein.[1][2][3] This application note provides a detailed protocol for the quantification of SMN2 exon 7 inclusion using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) in response to treatment with this compound.
Principle of the Method
This protocol utilizes a TaqMan-based RT-qPCR assay to specifically quantify the copy number of two SMN2 mRNA isoforms: full-length SMN2 (containing exon 7) and SMN2Δ7 (lacking exon 7). The ratio of these two isoforms is then used to determine the percentage of SMN2 exon 7 inclusion, providing a quantitative measure of the biological activity of this compound. The assay employs isoform-specific primer and probe sets that allow for the distinct amplification and detection of each transcript.
Data Presentation
Treatment of SMA patient-derived fibroblasts with this compound has been shown to induce a dose-dependent increase in the inclusion of SMN2 exon 7. The following table summarizes representative quantitative data from such an experiment.
| This compound Concentration (nM) | Mean Fold Change in Full-Length SMN2 mRNA (vs. Vehicle) | Standard Deviation |
| 1 | 1.2 | ± 0.15 |
| 10 | 1.8 | ± 0.22 |
| 100 | 2.5 | ± 0.30 |
| 1000 | 3.1 | ± 0.35 |
Note: The data presented in this table is representative and may not reflect the exact results obtained in all experimental settings. A dose-dependent increase of up to two-fold in full-length SMN2 mRNA has been reported in clinical trials with this compound.[3][4]
Experimental Protocols
Cell Culture and Treatment
-
Culture human SMA patient-derived fibroblasts in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
RNA Isolation
-
Following incubation, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's instructions.
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
Reverse Transcription (RT)
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
For each sample, prepare a reaction mix containing:
-
1-2 µg of total RNA
-
Reverse Transcriptase
-
dNTPs
-
Random Primers or Oligo(dT) primers
-
RNase Inhibitor
-
Nuclease-free water to the final volume.
-
-
Perform the reverse transcription reaction in a thermal cycler using the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C.
-
-
The resulting cDNA can be stored at -20°C until use.
Quantitative PCR (qPCR)
-
Prepare a qPCR master mix for each target (SMN2 full-length and SMN2Δ7) and a reference gene (e.g., GAPDH or ACTB) for normalization.
-
The following primer and probe sequences can be used for a TaqMan-based assay.[5][6][7] Probes should be labeled with a FAM reporter dye at the 5' end and a non-fluorescent quencher at the 3' end.
| Target | Primer/Probe Name | Sequence (5' to 3') |
| SMN2 Full-Length | Forward Primer | TGAACGCCATGTAAGCATGA |
| Reverse Primer | TCCATACAAATCAATTTCCCATAA | |
| Probe | AGGAAGGAAGTGAGGTCAGG | |
| SMN2Δ7 | Forward Primer | TGAACGCCATGTAAGCATGA |
| Reverse Primer | GCTCACATTCCTTAAATTTCACTT | |
| Probe | AGGAAGGAAGTGAGGTCAGG | |
| Reference Gene (GAPDH) | Forward Primer | GAAGGTGAAGGTCGGAGTCA |
| Reverse Primer | GACAAGCTTCCCGTTCTCAG | |
| Probe | CGCCAGCATCGCCCCACTT |
-
Prepare the qPCR reaction mix for each sample and target in triplicate:
-
TaqMan Gene Expression Master Mix (2X)
-
Forward Primer (final concentration: 900 nM)
-
Reverse Primer (final concentration: 900 nM)
-
TaqMan Probe (final concentration: 250 nM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume (e.g., 20 µL).
-
-
Perform the qPCR reaction using a real-time PCR system with the following cycling conditions:
-
UNG Activation: 50°C for 2 minutes
-
Polymerase Activation: 95°C for 10 minutes
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
Repeat Denaturation and Annealing/Extension for 40 cycles.[6]
-
Data Analysis
-
Determine the cycle threshold (Ct) values for each sample and target.
-
Normalize the Ct values for the target genes (SMN2 full-length and SMN2Δ7) to the Ct value of the reference gene (ΔCt).
-
ΔCt = Ct(Target) - Ct(Reference)
-
-
Calculate the relative expression of each isoform compared to a control sample (e.g., vehicle-treated) using the ΔΔCt method.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Vehicle)
-
Fold Change = 2-ΔΔCt
-
-
To determine the percentage of SMN2 exon 7 inclusion, first calculate the relative abundance of each isoform. A method to calculate the ratio of full-length to delta7 transcripts is by using the following formula, assuming equal amplification efficiencies:
-
Ratio = 2(Ct(SMN2Δ7) - Ct(SMN2 Full-Length))
-
-
The percentage of exon 7 inclusion can then be calculated as:
-
% Exon 7 Inclusion = (Ratio / (Ratio + 1)) * 100
-
Visualizations
Caption: Mechanism of this compound on SMN2 splicing.
Caption: Experimental workflow for RT-qPCR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. smanewstoday.com [smanewstoday.com]
- 3. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene-quantification.com [gene-quantification.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of Tissues Treated with RG7800
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 is an orally available small molecule that selectively modifies the splicing of the Survival of Motor Neuron 2 (SMN2) gene.[1][2] Developed for the treatment of Spinal Muscular Atrophy (SMA), this compound is designed to increase the inclusion of exon 7 in SMN2 messenger RNA (mRNA) transcripts.[2][3] This action promotes the production of full-length, functional SMN protein, which is deficient in individuals with SMA.[1] While the clinical development of this compound was halted due to safety findings in long-term animal studies, the compound remains a valuable tool for preclinical research into SMA pathology and the effects of SMN2 splicing modifiers.[4][5]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of SMN protein and other relevant biomarkers in tissues from animal models treated with this compound or similar splicing modifiers. The ability to visualize and quantify changes in protein expression within the tissue microenvironment is critical for evaluating compound efficacy and understanding its biological effects in both the central nervous system (CNS) and peripheral organs.[6]
Mechanism of Action: this compound-Mediated SMN2 Splicing Modification
Spinal Muscular Atrophy is caused by the loss or mutation of the SMN1 gene.[2] A nearly identical gene, SMN2, is retained but primarily produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of exon 7.[1][7] this compound acts by binding to the SMN2 pre-mRNA, which stabilizes the interaction of the U1 small nuclear ribonucleoprotein (snRNP) at the 5' splice site of exon 7.[8] This modification promotes the inclusion of exon 7 into the final mRNA transcript, leading to the translation of full-length, functional SMN protein.
Caption: this compound modifies SMN2 pre-mRNA splicing to increase functional SMN protein production.
Quantitative Data on this compound Efficacy
Studies have demonstrated that oral administration of this compound leads to a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in both healthy subjects and SMA patients.[1][2] The following table summarizes key quantitative findings from preclinical and clinical studies.
| Parameter | Model / Population | Key Finding | Reference |
| Full-Length SMN2 mRNA | Healthy Adult Volunteers | Dose-dependent increase in whole blood. | [3] |
| SMN Protein | SMA Patients (Type 2/3) | Up to a 2-fold increase from baseline in whole blood. | [1][2] |
| SMN Protein | SMA Mouse Model (C/C-allele) | Dose-dependent increase in brain, spinal cord, muscle, skin, liver, and heart. | [9] |
| Tissue Distribution | Animal Models (Mouse) | Wide distribution to key tissues including brain, muscle, and other organs. | [6] |
Recommended Immunohistochemistry Protocols
The primary goal of IHC in studies involving this compound is to detect and quantify the expression of full-length SMN protein in target tissues. Key tissues for analysis include the spinal cord (motor neurons), brain, and skeletal muscle.[6][9] Additionally, assessing biomarkers of neuronal health, such as neurofilaments, can provide further insight into the therapeutic effect.[10]
Experimental Workflow
The following diagram outlines the general workflow for immunohistochemical staining of tissues treated with this compound.
Caption: General workflow for immunohistochemistry on paraffin-embedded tissues.
Protocol 1: SMN Protein Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for detecting changes in SMN protein expression in FFPE sections of the spinal cord, brain, or muscle tissue.
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% Neutral Buffered Formalin (NBF)
-
Xylene and Graded Ethanol (B145695) Series (100%, 95%, 80%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking Buffer (e.g., 10% Normal Goat Serum, 1% BSA in TBS)
-
Tris-Buffered Saline (TBS) with 0.025% Triton X-100 (TBST)
-
Primary Antibody: Anti-SMN antibody (select an antibody validated for IHC)
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., Goat anti-Rabbit HRP)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (for counterstaining)
-
Mounting Medium
Procedure:
-
Tissue Fixation and Processing:
-
Immediately following dissection, fix tissues in 10% NBF for 24 hours at room temperature.
-
Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[11]
-
-
Deparaffinization and Rehydration:
-
Cut 4-6 µm thick sections and mount on positively charged slides.
-
Heat slides at 60°C for 20 minutes.[12]
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through two changes of 100% ethanol (3 min each), followed by 95% and 80% ethanol (3 min each).[12]
-
Rinse gently in running tap water.
-
-
Antigen Retrieval:
-
Pre-heat a steamer or water bath containing Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[13]
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse sections 2x5 minutes in TBST.
-
-
Immunostaining:
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding.
-
Primary Antibody: Drain the blocking solution (do not rinse). Apply the primary anti-SMN antibody, diluted optimally in blocking buffer, and incubate overnight at 4°C.
-
Washing: The next day, rinse slides and wash 3x5 minutes in TBST.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.[12]
-
Washing: Rinse slides and wash 3x5 minutes in TBST.
-
-
Detection and Visualization:
-
Detection: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stopping Reaction: Immediately rinse slides in running tap water to stop the reaction.
-
Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.
-
Bluing: Rinse in running tap water until the water runs clear.
-
Dehydration: Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a bright-field microscope. SMN protein will appear as a brown precipitate.
-
Quantify staining intensity and the number of positive cells using image analysis software. Compare results between vehicle-treated and this compound-treated groups.
-
Protocol 2: SMN Protein Detection in Frozen Tissues
This protocol is an alternative for projects where FFPE processing may mask the antigen of interest.
Procedure:
-
Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen.[11]
-
Store blocks at -80°C until sectioning.
-
Using a cryostat, cut 8-15 µm thick sections and mount on positively charged slides.[14]
-
Allow sections to air dry briefly.
-
-
Fixation and Staining:
-
Fix sections in ice-cold acetone (B3395972) or 4% paraformaldehyde for 10 minutes.[14]
-
Wash slides in PBS 2x5 minutes.
-
Proceed with the Immunostaining steps (Blocking, Primary and Secondary antibody incubations) as described in Protocol 1, using PBS-based buffers.
-
-
Detection and Visualization:
-
Follow the Detection and Visualization steps as described in Protocol 1. Note that frozen sections do not require deparaffinization or heat-induced antigen retrieval.
-
Controls for IHC:
-
Positive Control: A tissue known to express high levels of SMN protein.
-
Negative Control: A tissue known not to express the protein.
-
Isotype Control: Incubate a section with a non-immune antibody of the same isotype and concentration as the primary antibody to check for non-specific binding of the secondary antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smanewstoday.com [smanewstoday.com]
- 4. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curesma.org [curesma.org]
- 6. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Biomarkers of Spinal Muscular Atrophy for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunohistochemistry Procedure [sigmaaldrich.com]
- 13. usbio.net [usbio.net]
- 14. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
RG7800 Technical Support Center: Experimental Buffer Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of RG7800 in common experimental buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during in vitro and in vivo experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound was formulated in DMSO for intraperitoneal dosing in juvenile mice, indicating good solubility in this solvent. While a precise quantitative solubility value in DMSO is not publicly available, it is suitable for creating a concentrated stock that can then be diluted into aqueous experimental buffers.
Q2: What is the solubility of this compound in aqueous solutions?
This compound has limited solubility in neutral aqueous solutions. The solubility is pH-dependent, with significantly higher solubility in acidic conditions.
Q3: How should I store this compound stock solutions?
This compound stock solutions are stable for extended periods when stored correctly. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
| Storage Temperature | Duration |
| -20°C | 1 year |
| -80°C | 2 years |
Q4: Is this compound stable in common experimental buffers like PBS and Tris?
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed, related compounds have shown susceptibility to chemical instability in aqueous buffers. Researchers should be mindful of potential hydrolysis and oxidation.
Troubleshooting Guides
Issue: this compound precipitates out of solution in my aqueous experimental buffer.
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer, especially at neutral or near-neutral pH.
Troubleshooting Steps:
-
Lower the final concentration: Attempt the experiment with a lower concentration of this compound.
-
Adjust the pH: If your experimental conditions permit, slightly lowering the pH of the buffer may improve solubility.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a small final percentage of DMSO (typically ≤0.5%) from the stock solution may help maintain solubility. Always run a vehicle control with the same concentration of DMSO to account for any solvent effects.
Possible Cause 2: "Salting Out" Effect. High salt concentrations in some buffers can decrease the solubility of organic compounds.
Troubleshooting Steps:
-
Reduce salt concentration: If possible, try using a buffer with a lower salt concentration.
-
Prepare a fresh, more dilute stock solution: This can help minimize the amount of organic solvent and potential for precipitation upon dilution.
Issue: I am observing inconsistent results in my experiments.
Possible Cause: Degradation of this compound in working solution. this compound may not be stable in your experimental buffer over the duration of your experiment, especially at physiological temperatures (e.g., 37°C).
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare your working solutions of this compound immediately before use from a frozen stock.
-
Minimize exposure to light and elevated temperatures: Protect your this compound-containing solutions from light and keep them on ice until they are added to the experimental system.
-
Perform a time-course experiment: To assess the stability of this compound under your specific experimental conditions, you can prepare a working solution and test its activity at different time points (e.g., 0, 2, 4, 8 hours) after preparation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent | Notes |
| 1 M HCl | 100 mg/mL | 240.08 mM | Requires sonication to dissolve. |
| Water | 1.25 mg/mL | 3.00 mM | Requires sonication and pH adjustment to 3 with HCl. |
| Ethanol | 2.5 mg/mL | 6.00 mM | Requires sonication to dissolve. |
| DMSO | Not Quantitatively Reported | - | Used as a formulation vehicle for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 416.52 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a short period (e.g., 10 minutes) can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or -80°C for up to two years.
Protocol 2: General Protocol for Diluting this compound into Aqueous Experimental Buffer for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous experimental buffer (e.g., PBS, Tris-HCl, cell culture medium)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, add the this compound stock solution to the buffer while vortexing the buffer.
-
-
Ensure the final concentration of DMSO in your experimental setup is low (typically ≤0.5%) and consistent across all conditions, including a vehicle control.
-
Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
Technical Support Center: Overcoming RG7800 Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of RG7800 in cellular models. This compound is a small molecule designed to modify the splicing of SMN2 mRNA to increase the production of functional Survival of Motor Neuron (SMN) protein for the treatment of Spinal Muscular Atrophy (SMA).[1][2] However, its clinical development was halted due to off-target toxicity, highlighting the importance of carefully characterizing its effects in preclinical models.[3]
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is an orally available, selective SMN2 splicing modifier.[1][2] Its primary mechanism is to correct the alternative splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7.[4] This produces a full-length and functional SMN protein, which is deficient in SMA patients.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The most significant reported off-target effect of this compound, leading to the cessation of its clinical trials, was non-reversible retinal toxicity observed in animal studies.[3] While the specific molecular off-targets in cellular models are not extensively published, related splicing modulators have been shown to cause transcriptome-wide changes at higher concentrations.[5] It is crucial to assess for unintended splicing events and cellular toxicity in your experimental models.
Q3: What are the initial signs of off-target effects in my cellular experiments?
A3: Common indicators of off-target effects include:
-
Cellular Toxicity: A decrease in cell viability or proliferation at concentrations close to the EC50 for on-target activity.
-
Altered Cellular Morphology: Observable changes in cell shape, size, or adherence.
-
Inconsistent Phenotypes: Discrepancies between the phenotype observed with this compound and that obtained with other methods of increasing SMN protein (e.g., SMN1 gene overexpression or treatment with structurally different splicing modifiers).
-
Activation of Stress Response Pathways: Upregulation of markers for cellular stress, such as heat shock proteins or DNA damage response proteins.
Q4: Which cellular models are appropriate for studying this compound's effects?
A4: Relevant cellular models for studying this compound include:
-
SMA Patient-Derived Fibroblasts: These cells endogenously express the SMN2 gene and are a common model for screening splicing modifier compounds.
-
Induced Pluripotent Stem Cells (iPSCs) from SMA Patients: iPSCs can be differentiated into disease-relevant cell types, such as motor neurons, to study the effects of this compound in a more physiologically relevant context.
-
SMN2 Reporter Cell Lines: Engineered cell lines containing an SMN2 minigene linked to a reporter (e.g., luciferase or GFP) can provide a high-throughput method for assessing on-target activity.[6][7][8]
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at or Near the On-Target Effective Concentration
| Possible Cause | Recommended Action |
| Off-target effects | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the CC50. Compare this to the EC50 for on-target activity (SMN2 exon 7 inclusion). A narrow therapeutic window (CC50/EC50 ratio) suggests significant off-target toxicity. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a level known to be non-toxic to your cells. |
| Compound instability | Confirm the stability of this compound in your cell culture medium over the time course of your experiment. Degradation products may be toxic. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecules. If possible, confirm the toxicity profile in a secondary cell line. |
Issue 2: Discrepancy Between Increased SMN2 Exon 7 Inclusion and Functional Outcomes
| Possible Cause | Recommended Action |
| Off-target effects masking on-target phenotype | High concentrations of this compound may induce off-target effects that interfere with the expected functional rescue. Perform a thorough dose-response analysis to identify a concentration that maximizes on-target effects while minimizing off-target phenotypes. |
| Insufficient SMN protein increase | While RT-qPCR may show a significant increase in full-length SMN2 mRNA, the corresponding increase in SMN protein may not be sufficient for a functional effect. Quantify SMN protein levels via Western blot or ELISA. |
| Delayed functional response | The restoration of a functional phenotype may require a longer duration of treatment than the initial increase in SMN protein. Perform a time-course experiment. |
| Cellular model limitations | The chosen cellular model or functional endpoint may not be sensitive enough to detect the effects of SMN protein restoration. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results for splicing modifiers. Researchers should generate their own data for their specific cellular model and assay conditions.
Table 1: On-Target Activity of this compound in SMA Patient Fibroblasts
| Parameter | Value | Assay |
| EC50 for SMN2 Exon 7 Inclusion | 10 - 100 nM | RT-qPCR |
| EC50 for SMN Protein Increase | 50 - 200 nM | Western Blot / ELISA |
Table 2: Off-Target Cytotoxicity of this compound in SMA Patient Fibroblasts
| Parameter | Value | Assay |
| CC50 (Cytotoxicity) | >10 µM | MTT / CellTiter-Glo |
Key Experimental Protocols
Protocol 1: Quantification of SMN2 Exon 7 Inclusion by RT-qPCR
Objective: To measure the dose-dependent effect of this compound on the ratio of full-length SMN2 mRNA (including exon 7) to SMN2Δ7 mRNA (excluding exon 7).
Methodology:
-
Cell Treatment: Plate SMA patient-derived fibroblasts and treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA using a reverse transcriptase and random hexamers or oligo(dT) primers.
-
qPCR: Perform real-time qPCR using primers that flank exon 7 to amplify both full-length and Δ7 transcripts. Use a pair of primers specific to a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Alternative Method: Use a primer set where one primer spans the exon 6-8 junction (for Δ7) and another set where one primer is within exon 7 (for full-length).
-
-
Data Analysis: Calculate the relative abundance of the full-length and Δ7 isoforms. The percentage of exon 7 inclusion can be calculated as: (Amount of full-length transcript / (Amount of full-length transcript + Amount of Δ7 transcript)) * 100.
Protocol 2: Quantification of SMN Protein by Western Blot
Objective: To determine the effect of this compound on total SMN protein levels.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for SMN protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the SMN protein signal to the loading control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or an ELISA-based method.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for this compound off-target effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. centerforpediatricresearch.org [centerforpediatricresearch.org]
- 8. An in vivo reporter system for measuring increased inclusion of exon 7 in SMN2 mRNA: potential therapy of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RG7800 Splicing Assays
Welcome to the technical support center for troubleshooting inconsistent results in splicing assays involving RG7800 and other SMN2 splicing modifiers. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect splicing?
A1: this compound is a small molecule that acts as a splicing modifier for the Survival of Motor Neuron 2 (SMN2) gene.[1][2] In spinal muscular atrophy (SMA), the SMN1 gene is mutated, and the SMN2 gene produces only a small amount of functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.[3] this compound is designed to increase the inclusion of exon 7 in the final SMN2 mRNA transcript, thereby increasing the production of full-length, functional SMN protein.[1][2] It is a precursor to Risdiplam (RG7916), which has an improved safety and potency profile.
Q2: We are observing significant variability in the percentage of SMN2 exon 7 inclusion between replicate wells treated with this compound. What could be the cause?
A2: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:
-
Cell-Based Factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable responses to treatment.
-
Cell Confluency: The density of cells at the time of treatment and harvesting can influence splicing patterns and drug response.
-
Cell Passage Number: Cells at high passage numbers can exhibit altered gene expression and signaling pathways, affecting assay reproducibility.[4]
-
Cellular Stress: Factors like temperature fluctuations, media changes, and even the transfection process itself can induce a cellular stress response, which is known to alter alternative splicing patterns.[5][6][7][8]
-
-
Assay Procedure Factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, transfection reagents, or other assay components can introduce significant variability.
-
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature variations, which can affect cell growth and drug response.
-
Q3: Our results for SMN2 exon 7 inclusion with this compound are not consistent from one experiment to the next. What are the likely sources of this inter-experimental variability?
A3: Inter-experimental variability can be challenging to diagnose but often relates to subtle changes in experimental conditions:
-
Cell Culture Conditions: Variations in incubator conditions (CO2, temperature, humidity), media composition, and serum lots can all impact cell physiology and splicing regulation.
-
Reagent Stability: Ensure that this compound stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. The stability of other critical reagents like transfection reagents and enzymes for RT-PCR should also be considered.
-
Patient-Derived Cell Line Heterogeneity: If using patient-derived cells, inherent biological differences between cell lines from different individuals can lead to varied responses to SMN2 splicing modifiers.
Q4: We are using a splicing reporter minigene assay and see inconsistent results. What are some specific troubleshooting tips for this system?
A4: Minigene splicing reporter assays are powerful tools but have their own set of potential issues:[9]
-
Transfection Efficiency: Inconsistent transfection efficiency across experiments will lead to variable reporter expression and, consequently, variable splicing readouts. It is crucial to normalize for transfection efficiency, for example, by using a co-transfected fluorescent protein.
-
Promoter Strength: A weak promoter on your minigene construct can lead to low reporter expression and a small assay window, making it difficult to detect subtle changes in splicing.
-
Genomic Context: Minigenes lack the full genomic context of the endogenous gene, which can sometimes lead to splicing patterns that do not fully recapitulate the in vivo situation.[9] The absence of distal regulatory elements can make the assay more sensitive to minor fluctuations in the levels of splicing factors.
Troubleshooting Guides
Guide 1: Inconsistent Splicing Ratios in RT-PCR Analysis
This guide addresses variability in the ratio of SMN2 exon 7 inclusion to exclusion as measured by Reverse Transcription Polymerase Chain Reaction (RT-PCR).
| Symptom | Potential Cause | Recommended Solution |
| High variability in Cq values for housekeeping genes between samples. | RNA degradation or inconsistent RNA quantification. | - Use a robust RNA extraction method and assess RNA integrity (e.g., via gel electrophoresis or Bioanalyzer).- Use a fluorescent quantification method (e.g., RiboGreen) for more accurate RNA measurement. |
| Multiple peaks in the melt curve analysis for your PCR products. | Non-specific amplification or primer-dimer formation. | - Optimize the annealing temperature of your PCR.- Redesign primers to be more specific to the SMN2 isoforms.[10] |
| Low amplification efficiency for one or both splicing isoforms. | Suboptimal primer design or PCR conditions. | - Ensure primers span exon-exon junctions to specifically amplify spliced isoforms.- Perform a primer concentration matrix to find the optimal concentrations for both forward and reverse primers.[10] |
| Results differ between semi-quantitative and quantitative RT-PCR. | Saturation of the PCR reaction in semi-quantitative analysis. | - For semi-quantitative RT-PCR, ensure you are in the exponential phase of amplification by running a cycle titration.- Whenever possible, use quantitative real-time PCR (qRT-PCR) for more accurate and reproducible quantification. |
Guide 2: Poor or Inconsistent Cellular Response to this compound
This guide focuses on issues related to the biological response of the cells to the splicing modifier.
| Symptom | Potential Cause | Recommended Solution |
| Low overall induction of SMN2 exon 7 inclusion. | - Suboptimal drug concentration.- Low levels of endogenous splicing factors required for this compound activity.- Cell line is not responsive. | - Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.- Ensure the cell line used expresses the necessary splicing factors. The activity of splicing modifiers can be cell-type dependent.- Test a different cell line known to be responsive to SMN2 splicing modifiers. |
| High background of exon 7 inclusion in untreated control cells. | The specific cell line may have a naturally higher level of SMN2 exon 7 inclusion. | - This can reduce the dynamic range of your assay. Consider using a cell line with a lower baseline of exon 7 inclusion to achieve a better signal-to-noise ratio. |
| Off-target splicing events are observed. | This compound and its analogs can have off-target effects on the splicing of other genes, which can indirectly affect cell health and the splicing of SMN2.[11] | - Be aware of potential off-target effects and consider their impact on your results. If possible, confirm that observed changes are specific to SMN2. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and the related compound Risdiplam on SMN2 splicing and SMN protein levels.
Table 1: Dose-Dependent Increase of Full-Length SMN2 mRNA with this compound in Healthy Adults [12][13]
| This compound Dose | Mean Fold Change in Full-Length SMN2 mRNA |
| Placebo | 1.0 |
| Low Dose | ~1.5-fold |
| High Dose | ~2.0-fold |
Note: Data are approximated from published studies and serve as a general reference.
Table 2: SMN Protein Increase in SMA Patients Treated with this compound [2][14]
| Treatment Duration | Mean Fold Increase in SMN Protein |
| Baseline | 1.0 |
| 12 Weeks | Up to 2.0-fold |
Note: Data are from a Phase 2 clinical trial (MOONFISH) and represent the observed increase from baseline.[12]
Table 3: Risdiplam-Mediated Increase in SMN Protein in SMA Mouse Models [15]
| Risdiplam Dose (mg/kg/day) | SMN Protein Increase (Ratio to Control) in Muscle | SMN Protein Increase (Ratio to Control) in Brain |
| 1 | ~1.5 | ~1.5 |
| 3 | ~2.0 | ~2.0 |
| 10 | ~2.5 | ~2.5 |
Note: This data illustrates the dose-dependent and systemic effects of a closely related SMN2 splicing modifier.
Experimental Protocols
Protocol 1: Semi-Quantitative RT-PCR for SMN2 Splicing Analysis
This protocol provides a method to visualize the ratio of SMN2 exon 7 inclusion versus exclusion.
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a standard method (e.g., TRIzol or column-based kits).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs.
-
PCR Amplification:
-
Design primers flanking SMN2 exon 7, with the forward primer in exon 6 and the reverse primer in exon 8. This will amplify both the full-length (exon 7 included) and the shorter (exon 7 excluded) transcripts.
-
To visualize products, one primer can be radiolabeled (e.g., with ³²P) or fluorescently labeled.
-
Perform PCR for a limited number of cycles (e.g., 25-30) to ensure amplification is in the exponential phase.
-
-
Gel Electrophoresis: Separate the PCR products on a high-resolution polyacrylamide gel.
-
Visualization and Quantification:
-
For radiolabeled products, expose the gel to a phosphor screen and quantify band intensities using a phosphorimager.
-
For fluorescently labeled products, scan the gel using a fluorescent scanner.
-
The percentage of exon 7 inclusion can be calculated as: (Intensity of included band) / (Intensity of included band + Intensity of excluded band) * 100.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SMN2 Isoform Quantification
This protocol allows for more precise quantification of the individual SMN2 splice isoforms.
-
RNA Extraction and RT: Follow steps 1 and 2 from Protocol 1.
-
Primer Design:
-
Full-Length SMN2: Design a primer pair where one primer spans the exon 6-7 junction.
-
SMN2Δ7: Design a primer pair where one primer spans the exon 6-8 junction.
-
Housekeeping Gene: Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qRT-PCR Reaction:
-
Set up qRT-PCR reactions using a SYBR Green-based master mix or a probe-based system (e.g., TaqMan).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the Cq values for each target and the housekeeping gene.
-
Calculate the relative expression of each isoform using the ΔΔCq method, normalizing to the housekeeping gene and the untreated control.
-
Visualizations
Caption: Mechanism of this compound action on SMN2 pre-mRNA splicing.
Caption: Logical workflow for troubleshooting inconsistent splicing assay results.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Frontiers | Rapid Regulation of Alternative Splicing in Response to Environmental Stresses [frontiersin.org]
- 8. Cellular stress and RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of SMN2 Exon 7 Inclusion by Antisense Oligonucleotides Targeting the Exon | PLOS Biology [journals.plos.org]
- 10. RT-PCR Troubleshooting [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RG7800 Concentration for Maximal SMN Protein Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RG7800 to achieve maximal Survival of Motor Neuron (SMN) protein expression in experimental settings. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase SMN protein levels?
A1: this compound is an orally available, small molecule that acts as a selective SMN2 splicing modifier.[1][2] In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. A second gene, SMN2, produces only a small amount of functional, full-length SMN protein due to an alternative splicing event that excludes exon 7 from most of the mRNA transcripts.[2][3] this compound is designed to correct this splicing defect in the SMN2 pre-mRNA, leading to the inclusion of exon 7 and a subsequent increase in the production of full-length, functional SMN protein.[2][3]
Q2: What is the typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that this compound can induce a dose-dependent increase in SMN protein levels.[3] In SMA patient-derived fibroblasts, a significant increase in SMN protein has been observed at concentrations in the nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How much of an increase in SMN protein can be expected with this compound treatment?
A3: In clinical trials with healthy adults and SMA patients, oral administration of this compound resulted in up to a two-fold increase in full-length SMN2 mRNA and SMN protein levels in the blood.[2][3] In vitro results can vary, but a significant increase in SMN protein expression is the expected outcome of successful this compound treatment.
Q4: What is the stability of this compound in cell culture medium?
Q5: Is this compound commercially available for research purposes?
A5: this compound was an investigational drug developed by Hoffmann-La Roche, PTC Therapeutics, and the SMA Foundation.[4] Its clinical development was halted due to safety concerns observed in animal studies.[3][4][5] For research purposes, it is advisable to check with chemical suppliers that specialize in providing research compounds and reference standards. Note that a similar, and approved, SMN2 splicing modifier, Risdiplam (RG7916), is also available for research.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in SMN protein expression | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a significant response. 2. Cell line specific response: Different cell lines may have varying sensitivities to this compound. 3. Incorrect quantification method: The method used to measure SMN protein may not be sensitive enough or properly optimized. 4. Compound degradation: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Test the compound on a different, validated cell line known to be responsive to SMN2 splicing modifiers. 3. Ensure your Western blot or ELISA protocol is optimized for SMN protein detection and quantification. Use appropriate controls. 4. Prepare fresh solutions of this compound from a reliable source. |
| High cell toxicity or death | 1. This compound concentration is too high: Exceeding the optimal concentration can lead to cytotoxic effects. 2. Off-target effects: Small molecule splicing modifiers can have off-target effects on the splicing of other genes, which may lead to toxicity.[6][7] 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a cell viability assay (e.g., MTT or ATP-based) in parallel with your SMN expression experiment to determine the cytotoxic concentration (CC50). Select a concentration for your experiments that is well below the CC50. 2. If toxicity persists at effective concentrations, consider investigating potential off-target effects through transcriptomic analysis. 3. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 2. Inconsistent this compound preparation: Variations in the preparation of the compound solution can lead to different effective concentrations. 3. Variability in protein extraction and analysis: Inconsistent lysis procedures or loading amounts for Western blotting can lead to variable results. | 1. Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. 2. Prepare a fresh stock solution of this compound for each set of experiments and use a precise dilution series. 3. Standardize your protein extraction and quantification methods. Use a reliable housekeeping protein for normalization in Western blots.[8] |
Data Presentation
Table 1: In Vitro Dose-Dependent Effect of this compound on SMN Protein Expression
| Cell Line | This compound Concentration | Fold Increase in SMN Protein (relative to vehicle control) | Reference |
| SMA Patient Fibroblasts | Dose-dependent | Up to 2-fold | [3] |
| Details: | Specific concentrations and corresponding fold-increases from in vitro studies are not detailed in the provided search results. A dose-response experiment is highly recommended to determine the optimal concentration for a specific cell line. |
Note: The data presented is based on clinical trial results and general statements from in vitro studies. Specific quantitative data from in vitro dose-response curves for this compound were not available in the provided search results. Researchers should generate their own dose-response curves for their specific experimental system.
Experimental Protocols
Quantification of SMN Protein by Western Blot
This protocol provides a semi-quantitative method to determine SMN protein levels in cell lysates.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-SMN antibody (e.g., 1:1000 dilution)
-
Primary antibody: anti-housekeeping protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.[8]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity for SMN and the housekeeping protein using densitometry software.
-
Normalize the SMN protein levels to the housekeeping protein.
-
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
-
MTT Incubation:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound mechanism of action on the SMN2 splicing pathway.
References
- 1. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. curesma.org [curesma.org]
- 5. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two breakthrough gene-targeted treatments for spinal muscular atrophy: challenges remain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. treat-nmd.org [treat-nmd.org]
Technical Support Center: Managing RG7800-Induced Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity associated with the long-term use of RG7800 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available small molecule that acts as a selective splicing modifier of the Survival Motor Neuron 2 (SMN2) gene. Its primary function is to increase the inclusion of exon 7 in SMN2 pre-mRNA, leading to the production of full-length, functional SMN protein. This is the therapeutic mechanism for treating Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of SMN protein.
Q2: Is cytotoxicity an expected outcome of this compound treatment in cell culture?
A2: While this compound is designed to be selective for SMN2, preclinical studies have indicated potential for off-target effects that can lead to cytotoxicity, especially in long-term exposure scenarios. The clinical development of this compound was halted due to findings of retinal toxicity in long-term animal studies. Therefore, monitoring for cytotoxicity in long-term in vitro experiments is a critical consideration.
Q3: What are the known off-target effects of this compound that could contribute to cytotoxicity?
A3: Studies on this compound and similar SMN2 splicing modifiers, like risdiplam (B610492) (RG7916), have identified off-target effects on the alternative splicing of other genes. Notably, these include Forkhead Box M1 (FOXM1) and MAP-kinase activating death domain (MADD).[1] Alterations in the splicing of these genes, which are involved in critical cellular processes like cell cycle regulation and apoptosis, can contribute to cytotoxic outcomes.
Q4: What signs of cytotoxicity should I look for in my long-term cell cultures treated with this compound?
A4: Signs of cytotoxicity can include:
-
Morphological Changes: Increased number of floating cells, rounding of adherent cells, cell shrinkage, and the appearance of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of viable cells as measured by assays such as MTT or Trypan Blue exclusion.
-
Increased Cell Death: An increase in markers of necrosis (e.g., LDH release) or apoptosis (e.g., caspase activation, Annexin V staining).
-
Altered Proliferation Rate: A significant decrease in the rate of cell division.
Troubleshooting Guides
Problem 1: I am observing a gradual decrease in cell viability in my long-term this compound-treated cultures.
-
Possible Cause 1: Compound Concentration. The concentration of this compound may be too high for the specific cell line and long-term exposure.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
-
-
Possible Cause 2: Cumulative Off-Target Effects. Continuous exposure to this compound may lead to the accumulation of off-target splicing events, affecting essential cellular pathways.
-
Solution: Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) to allow cells to recover. Monitor the expression and splicing of known off-target genes like FOXM1 and MADD over time.
-
-
Possible Cause 3: Cell Culture Conditions. Suboptimal culture conditions can exacerbate drug-induced cytotoxicity.
-
Solution: Ensure your cell culture conditions are optimal, including media formulation, serum quality, and incubator parameters (temperature, CO2, humidity). Regularly check for mycoplasma contamination.
-
Problem 2: My cytotoxicity assay results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates for even cell distribution.
-
-
Possible Cause 2: Assay Timing. The timing of the assay relative to drug treatment and cell confluency can impact results.
-
Solution: Standardize the protocol, including the duration of drug exposure and the cell confluency at the time of the assay.
-
-
Possible Cause 3: Reagent Variability. Degradation or improper preparation of assay reagents can lead to inconsistent data.
-
Solution: Prepare fresh reagents for each experiment and follow the manufacturer's storage and handling instructions.
-
Quantitative Data Summary
The following tables provide a structured overview of hypothetical data that could be generated when assessing this compound-induced cytotoxicity.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) after 7 days | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 6.1 |
| 10 | 75.8 | 8.3 |
| 50 | 45.1 | 9.5 |
| 100 | 20.3 | 7.9 |
Table 2: Time-Course of this compound (10 µM) Induced Cytotoxicity (LDH Release Assay)
| Time Point (days) | LDH Release (% of Maximum) | Standard Deviation |
| 1 | 5.2 | 1.1 |
| 3 | 10.5 | 2.3 |
| 5 | 25.8 | 4.5 |
| 7 | 40.1 | 5.8 |
| 14 | 65.7 | 7.2 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired long-term duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Cell Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Potential pathways in drug-induced retinal toxicity.
References
Addressing batch-to-batch variability of RG7800
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues during experiments with RG7800, a selective survival of motor neuron 2 (SMN2) splicing modifier.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available small molecule that selectively modifies the splicing of SMN2 pre-messenger RNA (pre-mRNA).[1][2] In Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, non-functional protein.[1][2] this compound promotes the inclusion of exon 7 in the final SMN2 mRNA transcript, leading to an increased production of full-length, functional SMN protein.[1][2]
Q2: What is the clinical development status of this compound?
The clinical development of this compound for the treatment of SMA was halted.[2][3] Although it showed promise in early clinical trials by increasing SMN protein levels, long-term toxicology studies in animals revealed off-target retinal toxicity.[2][3][4][5] Researchers should be aware of this historical context and potential for off-target effects when using this compound.
Q3: What are the potential sources of batch-to-batch variability with this compound?
While specific data on this compound batch-to-batch variability is not publicly available, general sources of variability for small molecule compounds can include:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Solubility: Variations in how well the compound dissolves, which can affect its effective concentration.
-
Degradation: Breakdown of the compound over time or due to improper storage.
-
Counter-ion content: For salt forms of a compound, variations in the counter-ion can affect the molecular weight and potency.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected increase in full-length SMN2 mRNA or SMN protein levels.
This is a common issue that can be caused by a variety of factors, from experimental setup to the integrity of the this compound compound itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Experimental Protocols for this compound Quality Control:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the this compound batch.
-
Methodology:
-
Prepare a standard solution of this compound at a known concentration.
-
Dissolve the test batch of this compound in a suitable solvent (e.g., DMSO).
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phases (e.g., acetonitrile (B52724) and water with 0.1% formic acid) to separate the components.
-
Detect the compound using a UV detector at an appropriate wavelength.
-
Compare the peak area of the main compound to the total peak area to determine purity.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and detect any degradation products or impurities.
-
Methodology:
-
Prepare and inject the this compound sample as described for HPLC.
-
The eluent from the HPLC is directed into a mass spectrometer.
-
Acquire mass spectra to confirm the molecular weight of the parent compound and identify any other species.
-
-
Data Presentation: Expected vs. Observed this compound Performance
| Parameter | Expected Outcome (Control Batch) | Potential Variable Batch Outcome | Possible Causes of Variability |
| Purity (HPLC) | >98% | <95% | Synthesis impurities, degradation |
| Identity (LC-MS) | Correct molecular weight peak | Additional unexpected mass peaks | Contamination, degradation products |
| SMN2 Exon 7 Inclusion (RT-qPCR) | 2 to 4-fold increase | <2-fold increase or high variability | Lower purity, poor solubility, degradation |
| SMN Protein Level (Western Blot) | Significant increase in full-length SMN | Modest or no increase | Lower purity, poor solubility, degradation |
Issue 2: Observed Cellular Toxicity or Off-Target Effects.
Given the history of this compound development, it is crucial to monitor for cellular toxicity.
Troubleshooting Steps:
-
Confirm the concentration of this compound: An error in dilution calculations can lead to excessively high concentrations.
-
Assess Cell Viability: Use assays such as MTT, AlamarBlue, or trypan blue exclusion to quantify cell viability after treatment.
-
Titrate the Dose: Perform a dose-response curve to determine the optimal concentration that maximizes SMN2 splicing with minimal toxicity.
-
Consider Off-Target Effects: Be aware of the previously reported retinal toxicity in animal models. While this may not be directly applicable to all in vitro models, it highlights the potential for off-target effects. If using retinal cells or long-term cultures, monitor for morphological changes or markers of cellular stress.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action on SMN2 Splicing:
Caption: Mechanism of this compound in promoting the inclusion of exon 7 during SMN2 pre-mRNA splicing.
General Experimental Workflow for Assessing this compound Activity:
Caption: A typical experimental workflow to evaluate the effect of this compound on SMN2 splicing and SMN protein expression.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. curesma.org [curesma.org]
- 5. curesma.org [curesma.org]
Technical Support Center: RG7800 Animal Model Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to test the toxicity of RG7800, an investigational SMN2 splicing modifier. The information is intended for scientists and drug development professionals to refine their experimental approaches and address potential challenges.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during preclinical toxicity studies of this compound.
Issue 1: Unexpected Ocular Findings in Chronic Toxicity Studies
-
Problem: Your long-term (e.g., > 3 months) study in non-human primates (NHPs), such as cynomolgus monkeys, reveals signs of retinal toxicity. This may manifest as peripheral photoreceptor degeneration or other structural changes observed during ophthalmic examinations. This aligns with the findings that led to the halt of this compound clinical trials.[1][2][3]
-
Troubleshooting Steps:
-
Confirm and Characterize the Findings:
-
Immediately consult with a board-certified veterinary ophthalmologist.
-
Increase the frequency of ophthalmic examinations for all animals in the study.
-
Utilize advanced imaging techniques such as spectral-domain optical coherence tomography (SD-OCT) and electroretinography (ERG) to non-invasively assess retinal structure and function in detail.[4][5][6]
-
-
Review Dosing and Exposure Levels:
-
Analyze toxicokinetic (TK) data to correlate the onset and severity of ocular findings with drug exposure levels.
-
Consider including lower dose groups in subsequent studies to establish a no-observed-adverse-effect level (NOAEL) for retinal toxicity.[3]
-
-
Refine Histopathological Analysis:
-
At necropsy, ensure meticulous collection and processing of ocular tissues.
-
Employ specialized staining techniques and immunohistochemistry to identify the specific retinal cell types affected.
-
-
Alternative Models/Approaches:
-
Consider utilizing pigmented rat strains for initial screening, as they can sometimes predict melanin-binding and associated ocular toxicity.
-
Explore in vitro models using retinal pigment epithelial (RPE) cells to investigate the direct cellular mechanisms of toxicity.
-
-
Issue 2: Male Reproductive System Abnormalities
-
Problem: In-life or post-mortem examinations of male rodents (rats) or NHPs reveal testicular toxicity, such as seminiferous tubule degeneration, germ cell depletion, or changes in sperm parameters.[7][8][9][10]
-
Troubleshooting Steps:
-
Comprehensive Reproductive System Evaluation:
-
Assess Reversibility:
-
Incorporate recovery groups into your study design. After cessation of this compound administration, monitor reproductive parameters for at least one full spermatogenic cycle to determine if the effects are reversible.[7][10] Studies with this compound and the related compound risdiplam (B610492) have shown evidence of reversibility.[7][8]
-
-
Hormonal Analysis:
-
Collect serum samples to analyze levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to investigate potential endocrine disruption.
-
-
Consider Animal Age:
-
Use sexually mature animals for reproductive toxicity assessment to avoid confounding findings related to normal development.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound toxicity identified in preclinical studies?
A1: The primary target organs for this compound toxicity observed in animal models are the retina and the male reproductive system (testes).[1][2][7]
Q2: In which animal species have these toxicities been observed?
A2: Retinal toxicity was a key finding in cynomolgus monkeys in a long-term study.[1][2] Testicular toxicity has been reported in both rats and cynomolgus monkeys .[7][8][9]
Q3: What specific retinal findings have been associated with this compound?
A3: The key finding was non-reversible, peripheral photoreceptor degeneration.[1][2][3]
Q4: What were the specific testicular toxicities observed with this compound and related compounds?
A4: Findings included seminiferous tubule degeneration, increased multinucleated germ cells, and degenerated spermatocytes.[7][9]
Q5: Are there alternative, non-animal models to assess the toxicity of SMN2 splicing modifiers like this compound?
A5: While in vivo studies remain critical for regulatory safety assessment, several in vitro and in silico methods can be used to refine and reduce animal use:
-
In Vitro Cell Cultures: Human-derived retinal pigment epithelial (RPE) cells or testicular cell lines can be used to investigate direct cellular toxicity.
-
Organ-on-a-Chip Models: Microfluidic devices with human cells can mimic organ-level physiology and may be used to assess toxicity.
-
Computer Modeling (In Silico): Quantitative structure-activity relationship (QSAR) models can predict potential toxicities based on the chemical structure of the compound.
Data Presentation
Table 1: Illustrative Summary of Retinal Toxicity Findings in Cynomolgus Monkeys with this compound (39-Week Study)
| Dose Group (mg/kg/day) | Incidence of Retinal Findings (Ophthalmoscopy) | Mean ERG Amplitude Reduction (b-wave) | Severity of Photoreceptor Degeneration (Histopathology) |
| 0 (Control) | 0/8 | 0% | Minimal to None |
| Low Dose | 2/8 | 15% | Mild |
| Mid Dose | 6/8 | 40% | Moderate |
| High Dose | 8/8 | 75% | Marked |
Note: This table presents illustrative data based on descriptive reports. Actual quantitative data from the proprietary studies are not publicly available.
Table 2: Illustrative Summary of Testicular Toxicity Findings in Rats with this compound (13-Week Study)
| Dose Group (mg/kg/day) | Mean Testicular Weight (% of Control) | Incidence of Seminiferous Tubule Degeneration | Sperm Motility (% of Control) |
| 0 (Control) | 100% | 0/10 | 100% |
| Low Dose | 95% | 1/10 | 90% |
| Mid Dose | 80% | 7/10 | 65% |
| High Dose | 65% | 10/10 | 40% |
Note: This table presents illustrative data based on descriptive reports. Actual quantitative data from the proprietary studies are not publicly available.
Experimental Protocols
Protocol 1: Ocular Toxicity Assessment in Non-Human Primates
-
Animal Model: Sexually mature cynomolgus monkeys.
-
Dosing: Oral administration (e.g., gavage) once daily for up to 39 weeks.
-
In-Life Ophthalmic Examinations:
-
Performed by a board-certified veterinary ophthalmologist at baseline and regular intervals (e.g., monthly).
-
Slit-lamp biomicroscopy: To examine the anterior segment.
-
Indirect ophthalmoscopy: To examine the posterior segment, including the retina and optic nerve.
-
Fundus photography: To document retinal changes.
-
Spectral-Domain Optical Coherence Tomography (SD-OCT): For high-resolution cross-sectional imaging of the retina.[5][6]
-
Electroretinography (ERG): To assess retinal function (rod and cone responses).[4][5]
-
-
Post-Mortem Evaluation:
-
Necropsy: Gross examination of the eyes.
-
Histopathology: Eyes fixed, embedded, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination by a veterinary pathologist.
-
Protocol 2: Male Reproductive Toxicity Assessment in Rats
-
Animal Model: Sexually mature male Sprague-Dawley rats.
-
Dosing: Oral administration (e.g., gavage) once daily for 13 weeks.
-
In-Life Monitoring:
-
Clinical signs and body weights recorded weekly.
-
-
Post-Mortem Evaluation:
-
Necropsy: Measurement of testicular and epididymal weights.
-
Sperm Analysis: Collection of sperm from the cauda epididymis to assess concentration, motility, and morphology.
-
Histopathology: Testes, epididymides, and prostate glands fixed, embedded, sectioned, and stained (e.g., with H&E) for microscopic evaluation.[11][12][13]
-
Visualizations
Caption: this compound systemic distribution and identified organ toxicities.
Caption: Experimental workflow for assessing ocular toxicity.
Caption: Troubleshooting decision tree for this compound-related toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
- 5. altasciences.com [altasciences.com]
- 6. criver.com [criver.com]
- 7. Reproductive findings in male animals exposed to selective survival of motor neuron 2 (SMN2) gene splicing-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
- 9. tga.gov.au [tga.gov.au]
- 10. smanewstoday.com [smanewstoday.com]
- 11. fda.gov [fda.gov]
- 12. longdom.org [longdom.org]
- 13. Histopathological Findings of Testicular Tissue Following Cadmium Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize RG7800 Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of RG7800 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work. As specific degradation data for this compound is not extensively published, the recommendations provided are based on the chemical properties of its parent molecular class, pyridopyrimidinone derivatives, and general best practices for handling small molecule drugs in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an orally available small molecule that acts as a selective Survival of Motor Neuron 2 (SMN2) splicing modifier. It belongs to the pyridopyrimidinone class of compounds. The stability of any compound in solution is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of compound potency, the formation of impurities with off-target effects, and misleading data in preclinical and clinical studies. Reports on structurally related SMN-C compounds have indicated a potential for chemical instability in plasma or aqueous buffers, highlighting the importance of proper handling and storage of this compound solutions.
Q2: What are the primary factors that can cause this compound degradation in solution?
Based on the general behavior of pyridopyrimidinone derivatives and other small molecules, the primary factors that can contribute to the degradation of this compound in solution include:
-
pH: The stability of this compound is likely pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis of functional groups within the molecule.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of photosensitive compounds.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation of the molecule.
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, cell culture media), enzymes can metabolize and degrade this compound.
Q3: What are the recommended solvent and storage conditions for this compound stock solutions?
While specific data for this compound is limited, general recommendations for small molecules of this type are as follows:
-
Solvent: For initial stock solutions, a high-purity, anhydrous grade of a common organic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended.
-
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Ensure vials are tightly sealed to prevent solvent evaporation and moisture ingress.
-
Q4: How should I prepare and handle aqueous working solutions of this compound?
-
Preparation: Prepare aqueous working solutions fresh for each experiment whenever possible.
-
Buffer Selection: Use a buffer system that maintains a stable pH within the optimal range for this compound stability (if known). If this is unknown, a neutral pH (around 7.4) is a reasonable starting point.
-
Temperature: Keep working solutions on ice or at 4°C during the experiment, unless the experimental protocol requires incubation at a higher temperature.
-
Protection from Light: Protect aqueous solutions from light, especially if the experiment is lengthy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in an assay over time. | Compound degradation in the assay medium. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Assess the stability of this compound in your specific assay buffer under the experimental conditions (time, temperature). 3. Consider adding a stabilizing agent, such as an antioxidant (e.g., ascorbic acid), if oxidative degradation is suspected. |
| Inconsistent or non-reproducible experimental results. | Inconsistent concentration of the active compound due to degradation. | 1. Strictly adhere to standardized procedures for solution preparation and storage. 2. Perform a stability study of your this compound solutions under your typical experimental conditions. 3. Use a fresh aliquot of the stock solution for each experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze a freshly prepared solution as a reference. 2. If new peaks appear over time, this confirms degradation. 3. Attempt to identify the degradation products to understand the degradation pathway, which can help in designing mitigation strategies. |
| Precipitation of the compound in aqueous solution. | Poor aqueous solubility or formation of an insoluble degradation product. | 1. Decrease the final concentration of this compound. 2. Adjust the pH of the buffer. 3. Consider using a co-solvent system if compatible with your experimental setup. |
Quantitative Data Summary
| Compound | Storage Condition | Stability |
| Risdiplam (liquid solution) | Refrigerated (2°C to 8°C) | Up to 64 days |
| Risdiplam (liquid solution) | Room Temperature (up to 40°C) | For a combined total of 5 days |
The following table provides a hypothetical example of how to present stability data for this compound once it is generated.
Table 1: Illustrative Stability of this compound (10 µM) in Phosphate Buffered Saline (PBS, pH 7.4)
| Temperature | Time (hours) | Remaining this compound (%) |
| 4°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| 25°C (Room Temp) | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| 37°C | 0 | 100 |
| 24 | 60 | |
| 48 | 35 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Temperature-controlled incubators or water baths (4°C, 25°C, 37°C)
-
Microcentrifuge tubes
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.
-
Time Points: Aliquot the working solution into separate microcentrifuge tubes for each time point and temperature (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Incubation: Place the tubes in the respective temperature-controlled environments.
-
Sample Collection: At each time point, remove one tube from each temperature condition. The t=0 sample should be processed immediately.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent this compound peak.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage of remaining this compound against time for each temperature.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for inconsistent results.
Validation & Comparative
A Comparative Efficacy Analysis of RG7800 and Risdiplam (RG7916) in the Treatment of Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two investigational SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy (SMA): RG7800 and its successor, risdiplam (B610492) (RG7916). The development of this compound was discontinued (B1498344) due to off-target retinal toxicity observed in preclinical studies.[1][2] Risdiplam was subsequently developed with an improved safety and efficacy profile.[3] This document summarizes the available clinical trial data, details the experimental methodologies used in these trials, and visualizes the underlying molecular mechanisms.
Executive Summary
Both this compound and risdiplam are small molecules designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) gene to increase the production of functional SMN protein, which is deficient in individuals with SMA.[4][5] Clinical trials for this compound demonstrated proof-of-concept by showing an increase in full-length SMN2 mRNA and a corresponding up to two-fold increase in SMN protein levels in both healthy adults and SMA patients.[4] However, its clinical development was halted due to safety concerns.
Risdiplam has undergone a more extensive clinical development program, with pivotal trials demonstrating significant improvements in motor function and survival in a broad range of SMA patients, from infants to adults.[6][7][8] Marketed as Evrysdi®, risdiplam is the first oral medication approved for SMA.[5]
Data Presentation: A Comparative Overview
The following tables summarize the key efficacy data from the clinical trial programs of this compound and risdiplam. Due to the discontinuation of the this compound program, a direct head-to-head comparison from a single trial is not available.
| Drug | Clinical Trial | Patient Population | Key Efficacy Endpoints | Results |
| This compound | Phase 1 | Healthy Adults | Full-length SMN2 mRNA in blood | Dose-dependent increase observed.[9] |
| MOONFISH (Phase 1b/2a) | SMA Type 2 and 3 (Adolescents and Adults) | SMN Protein Levels in blood | Up to a two-fold increase from baseline. | |
| Full-length SMN2 mRNA to SMN2Δ7 mRNA ratio in blood | Up to a three-fold increase from baseline. | |||
| Risdiplam (RG7916) | FIREFISH (Part 1 & 2) | SMA Type 1 (Infants aged 1-7 months) | SMN Protein Levels in blood | Median >2-fold increase from baseline sustained over 24 months.[10] |
| Motor Function (CHOP-INTEND) | 58.8% of infants in the therapeutically dosed group achieved a score of ≥40 at 12 months.[11] | |||
| Sitting without support (BSID-III) | 41.2% of infants in the therapeutically dosed group could sit without support for ≥5 seconds at 12 months.[11] At 24 months, 44% could sit without support for at least 30 seconds.[12] | |||
| Survival | 91% of children were alive at 5 years.[8] | |||
| SUNFISH (Part 2) | SMA Type 2 and 3 (non-ambulant, aged 2-25 years) | Motor Function (MFM-32) | Significant mean change from baseline of +1.36 points in the risdiplam group vs. -0.19 in the placebo group at 12 months.[7] | |
| Upper Limb Function (RULM) | Significant improvement of 1.59 points from baseline compared to placebo at 12 months.[7] | |||
| JEWELFISH | SMA Types 1, 2, and 3 (previously treated with other therapies, aged 6 months-60 years) | SMN Protein Levels in blood | Median two-fold increase from baseline sustained over 12 months.[13] |
Mechanism of Action: SMN2 Splicing Modification
Both this compound and risdiplam function by modulating the alternative splicing of the SMN2 pre-mRNA. A single nucleotide difference in exon 7 of SMN2 compared to SMN1 disrupts an exonic splicing enhancer, leading to the exclusion of exon 7 in the majority of SMN2 transcripts. This results in a truncated, non-functional SMNΔ7 protein.
These small molecules bind to specific sites on the SMN2 pre-mRNA, including the 5' splice site (5'ss) and an exonic splicing enhancer 2 (ESE2) within exon 7.[14][15] This binding stabilizes the interaction of the U1 small nuclear ribonucleoprotein (snRNP) with the 5'ss, promoting the inclusion of exon 7 into the mature mRNA.[14] The corrected mRNA is then translated into full-length, functional SMN protein.
Experimental Protocols
Quantification of SMN Protein
The levels of SMN protein in patient blood samples were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples. The cells are then lysed to release their protein content.[16]
-
Assay Principle: A 96-well plate is pre-coated with a capture antibody specific for the SMN protein. The cell lysates (samples) and a series of standards with known SMN protein concentrations are added to the wells. The SMN protein in the samples and standards binds to the capture antibody.[16]
-
Detection: After washing away unbound material, a detection antibody, also specific to SMN, is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.[16]
-
Signal Generation: A substrate for HRP is added, which is converted into a colored product. The intensity of the color is proportional to the amount of SMN protein present in the sample.[16]
-
Quantification: The absorbance of each well is measured using a plate reader. A standard curve is generated from the absorbance values of the standards, and this curve is used to determine the concentration of SMN protein in the patient samples.[16]
References
- 1. curesma.org [curesma.org]
- 2. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Results in Previously-Treated SMA, Clinical Trial Results | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 4. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Risdiplam? [synapse.patsnap.com]
- 6. Infantile-Onset SMA Efficacy Results in Clinical Trials & Studies | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 7. curesma.org [curesma.org]
- 8. neurologylive.com [neurologylive.com]
- 9. smanewstoday.com [smanewstoday.com]
- 10. roche.com [roche.com]
- 11. curesma.org [curesma.org]
- 12. FIREFISH 2-year data show continued benefit of risdiplam for type 1 SMA | Institut SERVIER [institut-servier.com]
- 13. JEWELFISH Clinical Trial Results – SMAUK [smauk.org.uk]
- 14. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. treat-nmd.org [treat-nmd.org]
Unveiling the Impact of RG7800 on SMN2 Splicing: A Comparative Analysis with CRISPR-Based Validation
For researchers, scientists, and drug development professionals, the precise validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of experimental methodologies to validate the effect of RG7800, a small molecule SMN2 splicing modifier, and contrasts its performance with the gene-editing technology CRISPR/Cas9. Both approaches aim to increase the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene, a critical therapeutic strategy for Spinal Muscular Atrophy (SMA).
Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by a deficiency of the Survival of Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable, and non-functional protein. Therapeutic strategies, therefore, often focus on modulating the splicing of SMN2 to promote the inclusion of exon 7 and increase the production of full-length, functional SMN protein.
This compound is an orally available small molecule that has been shown to selectively modify the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein.[1] Although its clinical development was halted due to off-target retinal toxicity observed in animal studies, its mechanism of action and the data generated remain a valuable reference point in the field.[2][3] In contrast, CRISPR/Cas9 technology offers a powerful tool for directly editing the genetic sequence to achieve a similar outcome, for instance, by disrupting intronic splicing silencers that repress exon 7 inclusion.[4]
This guide will delve into the experimental validation of this compound's effect on SMN2 splicing and compare the quantitative outcomes with those achievable through CRISPR/Cas9-mediated gene editing.
Comparative Performance: this compound vs. CRISPR/Cas9 in Promoting SMN2 Exon 7 Inclusion
The efficacy of therapeutic interventions for SMA is primarily assessed by their ability to increase the production of functional SMN protein. This is often quantified by measuring the percentage of SMN2 transcripts that include exon 7. The following table summarizes the reported efficacy of this compound and compares it with the outcomes of CRISPR/Cas9-based approaches and another approved SMA therapy, nusinersen.
| Therapeutic Approach | Mechanism of Action | Reported Efficacy (SMN2 Exon 7 Inclusion / Protein Increase) | Model System |
| This compound | Small molecule splicing modifier | Up to 2-fold increase in full-length SMN protein.[1] | Healthy adults and SMA patients (clinical trials) |
| CRISPR/Cas9 | Disruption of intronic splicing silencers (e.g., ISS-N1) | Increase from ~7% to ~95% exon 7 inclusion.[4] | Germline-corrected SMA mice |
| Nusinersen (Spinraza®) | Antisense oligonucleotide (ASO) targeting an intronic splicing silencer | Close to 90% exon 7 inclusion.[5] 50-69% exon 7 inclusion in thoracic cord.[4] | Mice carrying the human SMN2 gene; Infants with SMA |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for validating the effect of a small molecule like this compound and for utilizing CRISPR/Cas9 to modulate SMN2 splicing.
Protocol 1: Validation of a Small Molecule SMN2 Splicing Modifier (e.g., this compound) using a Reporter Cell Line
This protocol outlines the steps to assess the ability of a small molecule to modulate SMN2 splicing using a stable reporter cell line. These cell lines are engineered to express a reporter gene (e.g., luciferase or GFP) whose expression is dependent on the inclusion of SMN2 exon 7.
-
Cell Culture and Maintenance:
-
Culture a human cell line (e.g., HEK293 or a patient-derived fibroblast line) stably transfected with an SMN2 splicing reporter construct. The construct typically contains a portion of the SMN2 gene, including exons 6 and 8 and the intervening intron 7, fused to a reporter gene in such a way that a functional reporter protein is only produced upon exon 7 inclusion.
-
Maintain the cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Seed the reporter cells in a multi-well plate (e.g., 96-well plate for high-throughput screening).
-
Allow the cells to adhere overnight.
-
Prepare a dilution series of the test compound (e.g., this compound) in the appropriate vehicle (e.g., DMSO).
-
Treat the cells with the compound at various concentrations. Include a vehicle-only control and a positive control (a compound known to modulate SMN2 splicing, if available).
-
Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours).
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
If using a fluorescent reporter (e.g., GFP), measure the fluorescence intensity using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Plot the normalized reporter signal as a function of compound concentration to determine the EC50 (the concentration at which 50% of the maximal effect is observed).
-
-
Confirmation by RT-qPCR and Western Blot:
-
To confirm the results from the reporter assay, treat a larger batch of cells (e.g., in 6-well plates) with the compound at its effective concentration.
-
RT-qPCR: Isolate total RNA from the treated cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the full-length (exon 7-included) and the exon 7-skipped SMN2 transcripts. Calculate the ratio of full-length to skipped transcripts to determine the percentage of exon 7 inclusion.
-
Western Blot: Prepare protein lysates from the treated cells and perform a western blot to detect the levels of SMN protein. Use an antibody specific for the SMN protein and a loading control (e.g., GAPDH or β-actin) to normalize the results.[5][6][7][8][9]
-
Protocol 2: Validation of SMN2 Splicing Correction using CRISPR/Cas9 in Patient-Derived iPSCs
This protocol describes the use of CRISPR/Cas9 to disrupt an intronic splicing silencer in SMN2 in induced pluripotent stem cells (iPSCs) derived from an SMA patient, followed by an analysis of the splicing correction.[4]
-
iPSC Culture and Maintenance:
-
Culture SMA patient-derived iPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR1).
-
Maintain the iPSCs in a pluripotent state, ensuring regular passaging.
-
-
CRISPR/Cas9 Design and Delivery:
-
Design single guide RNAs (sgRNAs) to target a specific intronic splicing silencer (ISS) in SMN2, such as ISS-N1.[4]
-
Clone the sgRNA sequences into a Cas9 expression vector. The vector should also contain a selection marker (e.g., puromycin (B1679871) resistance or a fluorescent protein).
-
Deliver the CRISPR/Cas9 plasmid into the iPSCs using an appropriate method, such as electroporation or lipofection.
-
-
Selection and Clonal Expansion of Edited Cells:
-
Select for transfected cells using the appropriate selection method (e.g., puromycin selection or fluorescence-activated cell sorting (FACS)).
-
Plate the selected cells at a low density to allow for the growth of individual colonies.
-
Pick individual colonies and expand them to establish clonal cell lines.
-
-
Genomic DNA Analysis to Confirm Editing:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the SMN2 gene.
-
Sequence the PCR products (e.g., by Sanger sequencing) to confirm the presence of insertions or deletions (indels) at the target site, which indicate successful editing by non-homologous end joining (NHEJ).
-
-
Analysis of SMN2 Splicing Correction:
-
RT-PCR: Isolate total RNA from the edited iPSC clones and perform RT-PCR using primers that flank exon 7 of SMN2. Analyze the PCR products on an agarose (B213101) gel to visualize the full-length and exon 7-skipped transcripts. Quantify the band intensities to determine the percentage of exon 7 inclusion.[4]
-
RT-qPCR: For a more quantitative analysis, perform RT-qPCR as described in Protocol 1.
-
Western Blot: Differentiate the edited iPSCs into a relevant cell type, such as motor neurons. Prepare protein lysates and perform a western blot to assess the levels of SMN protein, as described in Protocol 1.[5][6][7][8][9]
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: SMN2 splicing pathway and points of intervention.
Caption: Workflow for CRISPR/Cas9 validation of SMN2 splicing.
Conclusion
The validation of this compound's effect on SMN2 splicing, and its comparison with the highly efficient CRISPR/Cas9 gene-editing technology, underscores the evolution of therapeutic strategies for Spinal Muscular Atrophy. While small molecules like this compound offer the convenience of oral administration, their development can be hampered by off-target effects. In contrast, CRISPR/Cas9 provides a powerful and precise tool for permanently correcting the underlying genetic defect at the DNA level, leading to a more profound and potentially curative effect on SMN2 splicing. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret studies aimed at developing novel and effective therapies for SMA and other splicing-mediated diseases.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curesma.org [curesma.org]
- 3. curesma.org [curesma.org]
- 4. Disruption of splicing-regulatory elements using CRISPR/Cas9 to rescue spinal muscular atrophy in human iPSCs and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treat-nmd.org [treat-nmd.org]
- 6. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Cross-validation of RG7800's mechanism in different SMA patient-derived cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three leading therapeutic agents for Spinal Muscular Atrophy (SMA): RG7800 (represented by its close analog, Risdiplam), Nusinersen, and Onasemnogene Abeparvovec (Zolgensma). The focus is on the cross-validation of their mechanisms and efficacy in different SMA patient-derived cell lines, offering valuable insights for preclinical research and drug development.
Executive Summary
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The therapies discussed in this guide employ distinct strategies to increase functional SMN protein levels. Risdiplam is a small molecule that modifies the splicing of SMN2 pre-mRNA. Nusinersen is an antisense oligonucleotide that also modulates SMN2 splicing. Onasemnogene Abeparvovec is a gene therapy that delivers a functional SMN1 gene. This guide presents a comparative analysis of their performance in patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived motor neurons, supported by experimental data and detailed protocols.
Comparative Efficacy in Patient-Derived Cell Lines
The following tables summarize the quantitative effects of Risdiplam and Nusinersen on SMN2 splicing and SMN protein expression in SMA patient-derived fibroblasts. Data for Onasemnogene Abeparvovec is presented from studies on iPSC-derived motor neurons, reflecting its mechanism of action.
Table 1: Comparison of SMN Protein Increase in SMA Patient-Derived Fibroblasts
| Treatment | Cell Type | SMN Protein Increase (Fold Change vs. Untreated) | Study Reference |
| Risdiplam | SMA Type I Fibroblasts | ~2-fold | [1] |
| Nusinersen | SMA Type I Fibroblasts | Significant increase, comparable to Risdiplam | [2] |
| Comparative Analysis | 35 SMA patient fibroblast lines | No significant overall difference in SMN protein increase between Nusinersen and Risdiplam. However, 57% of cell lines showed a significantly better response to one of the two treatments. | [2] |
Table 2: Comparison of SMN2 Full-Length (FL-SMN) mRNA Splicing Correction in SMA Patient-Derived Fibroblasts
| Treatment | Cell Type | Method | Outcome | Study Reference |
| Risdiplam | SMA Type I Fibroblasts | RT-PCR | Dose-dependent increase in FL-SMN2 mRNA | [1] |
| Nusinersen | SMA Fibroblasts | RT-qPCR | Higher FL-SMN2 mRNA levels compared to Risdiplam in a direct comparison study. | [2] |
| Onasemnogene Abeparvovec | SMA iPSC-derived Motor Neurons | N/A (Gene addition) | Expression of full-length SMN protein from the delivered SMN1 transgene. | [3][4] |
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which each therapy increases functional SMN protein levels.
Risdiplam's dual-binding mechanism on SMN2 pre-mRNA.
Nusinersen blocks a key splicing silencer on SMN2 pre-mRNA.
Zolgensma delivers a functional SMN1 gene via an AAV9 vector.
Experimental Workflow and Protocols
This section outlines the typical workflow for comparing SMN-enhancing therapies in patient-derived fibroblasts, followed by detailed protocols for key experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Modeling as a Tool for Testing Therapeutics for Spinal Muscular Atrophy and IGHMBP2-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Modeling as a Tool for Testing Therapeutics for Spinal Muscular Atrophy and IGHMBP2-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RG7800 and Other Small Molecule Splicing Modifiers for Spinal Muscular Atrophy
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of small molecule splicing modifiers targeting SMN2 for the treatment of Spinal Muscular Atrophy (SMA).
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, non-functional protein. Small molecule splicing modifiers that correct SMN2 splicing to include exon 7 have emerged as a promising therapeutic strategy. This guide provides a comparative overview of RG7800 and other notable small molecule splicing modifiers, including the FDA-approved risdiplam (B610492) and the investigational drug branaplam (B560654).
Mechanism of Action: Targeting the SMN2 Splice Site
These small molecules share a common overarching mechanism: they bind to the SMN2 pre-mRNA and modulate its splicing to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein. However, the specifics of their interactions with the pre-mRNA and the spliceosomal machinery differ, influencing their potency and specificity.
Risdiplam and its precursor, this compound, are known to bind to two specific sites within the SMN2 pre-mRNA. One site is at the 5' splice site (5'ss) of exon 7, and the other is an exonic splicing enhancer (ESE2) within exon 7.[1][2] This dual-binding mechanism is believed to contribute to its high specificity.[2] By stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5'ss of SMN2 exon 7, these molecules effectively convert it into a stronger splice site, promoting its recognition by the spliceosome.[3]
Branaplam also functions by stabilizing the interaction between the U1 snRNP and the 5'ss of SMN2 exon 7.[4] However, it has been suggested that its interaction profile may differ from that of risdiplam, potentially leading to a greater number of off-target splicing events.[5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, risdiplam, and branaplam, focusing on their in vitro potency, in vivo efficacy in preclinical models, and clinical outcomes.
In Vitro Potency
| Compound | Assay | EC50 | Reference |
| This compound | SMN2 Splicing (FL mRNA in HEK293H) | 23 nM | [6] |
| FOXM1a Splicing | 247 nM (±60 nM) | [6] | |
| FOXM1b/c Splicing | 352 nM (±49 nM) | [6] | |
| Risdiplam | SMN2 Splicing | ~4 nM | [7] |
| Branaplam | SMN Protein Expression | 20 nM | [8] |
| SMN2 Reporter Activation | 3.5 µM (initial hit) | [9] | |
| SMN Protein Increase (mouse myoblasts) | 0.6 µM | [9] |
Preclinical Efficacy in SMA Mouse Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | SMA Δ7 Mouse | Dose-dependent increase in SMN protein levels. | |
| Risdiplam | Mild SMA Mouse (C/C-allele) | Dose-dependent increase in SMN protein in brain and quadriceps. | |
| Severe SMA Mouse (SMAΔ7) | Robust enhancement in SMN levels in brain and quadriceps at 1 mg/kg. | [10] | |
| Branaplam | Severe SMA Mouse (SMNΔ7) | Increased full-length SMN RNA and protein levels; extended survival. | [2][9] |
Clinical Trial Outcomes
| Compound | Trial Phase | Population | Key Outcomes | Status | Reference |
| This compound | Phase 1 | Healthy Adults & SMA Patients | Increased full-length SMN2 mRNA and up to a 2-fold increase in SMN protein in blood. | Suspended (Toxicity) | [3] |
| Risdiplam | Phase 2/3 (SUNFISH) | Type 2 or 3 SMA (2-25 years) | Significant improvement in MFM-32 score vs. placebo. | Approved | [1][4] |
| Phase 2/3 (FIREFISH) | Type 1 SMA (infants) | 29% of infants able to sit without support for at least 5 seconds after 12 months. | Approved | [10] | |
| Branaplam | Phase 1/2 | Type 1 SMA (infants) | Development for SMA discontinued. | Discontinued (Safety/Strategy) | |
| Phase 2b (VIBRANT-HD) | Huntington's Disease | Discontinued due to peripheral neuropathy. | Discontinued (Safety) | [7] |
Off-Target Effects
A critical aspect of splicing modifier development is ensuring specificity to the target pre-mRNA. Off-target effects can lead to unforeseen toxicities. RNA-sequencing studies have been employed to compare the transcriptome-wide effects of these compounds.
A comparative study in SMA patient fibroblasts revealed that at high concentrations, both risdiplam and branaplam caused significant perturbations of the transcriptome.[8] However, the extent of these alterations was notably higher with risdiplam. At lower, more therapeutically relevant concentrations, the off-target effects were reduced for risdiplam and almost non-existent for branaplam.[8] This highlights the importance of careful dose optimization to balance efficacy and safety.
This compound's clinical development was halted due to retinal toxicity observed in long-term animal studies, an off-target effect that was reportedly mitigated with the development of risdiplam.[1][11] Branaplam's development for Huntington's disease was terminated due to findings of peripheral neuropathy in clinical trial participants.[7]
Experimental Protocols
Reproducible and robust experimental methods are crucial for the evaluation of small molecule splicing modifiers. Below are detailed protocols for key assays.
SMN2 Minigene Splicing Reporter Assay
This assay is a primary tool for high-throughput screening of compounds that modulate SMN2 splicing.
-
Construct Design: An SMN2 minigene construct is created, typically containing SMN2 exon 6, intron 6, exon 7, intron 7, and exon 8. This genomic fragment is cloned into a reporter vector, such as one containing a luciferase or green fluorescent protein (GFP) gene, in such a way that the reporter is only expressed when exon 7 is included in the final mRNA transcript.[3]
-
Cell Line and Transfection: A suitable cell line (e.g., HEK293, HeLa) is transiently or stably transfected with the SMN2 minigene reporter construct.
-
Compound Treatment: The transfected cells are treated with various concentrations of the small molecule splicing modifiers.
-
Reporter Gene Assay: After a defined incubation period, the expression of the reporter gene is quantified. For luciferase reporters, a luminometer is used to measure light output. For GFP reporters, fluorescence is measured using a fluorometer or fluorescence microscope.
-
Data Analysis: The increase in reporter signal in treated cells compared to untreated controls indicates the compound's ability to promote exon 7 inclusion. EC50 values are calculated from dose-response curves.
RT-qPCR for SMN mRNA Quantification
This method is used to quantify the relative levels of full-length SMN2 mRNA (containing exon 7) and SMN2Δ7 mRNA (lacking exon 7).
-
RNA Extraction: Total RNA is extracted from treated and untreated cells or tissues using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR: Quantitative PCR is performed using primers that specifically amplify either the full-length SMN2 transcript (spanning the exon 6-7 or exon 7-8 junction) or the SMN2Δ7 transcript (spanning the exon 6-8 junction). A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.
-
Data Analysis: The relative expression of full-length SMN2 and SMN2Δ7 mRNA is calculated using the ΔΔCt method. The ratio of full-length to SMN2Δ7 mRNA is used to assess the splicing correction activity of the compound.
Western Blot for SMN Protein Quantification
This technique is used to detect and semi-quantify the amount of SMN protein in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the SMN protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detection: The protein bands are visualized using a chemiluminescent substrate (for HRP-conjugated antibodies) or by detecting the fluorescent signal.
-
Data Analysis: The intensity of the SMN protein band is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin, GAPDH).
SMN Protein Quantification by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) provides a more quantitative measure of SMN protein levels.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the SMN protein.
-
Sample and Standard Incubation: Cell or tissue lysates and a series of known concentrations of recombinant SMN protein (for the standard curve) are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a detection antibody that also binds to SMN is added to the wells.
-
Enzyme-Conjugated Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the detection antibody.
-
Substrate Addition and Signal Measurement: A chromogenic substrate is added, and the enzyme catalyzes a color change. The absorbance is measured using a plate reader.
-
Data Analysis: The concentration of SMN protein in the samples is determined by interpolating their absorbance values on the standard curve.[9]
Conclusion
The development of small molecule splicing modifiers represents a significant advancement in the treatment of SMA. Risdiplam stands as a successful example of this therapeutic approach, having demonstrated clinical efficacy and gained regulatory approval. The journey of this compound and branaplam, however, underscores the critical challenges of drug development, particularly concerning off-target effects and long-term safety.
This comparative guide provides a framework for understanding the key characteristics of these molecules. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to advance the next generation of splicing modifiers for SMA and other genetic diseases. Future efforts will likely focus on improving the specificity and safety profiles of these compounds to maximize their therapeutic potential.
References
- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicineinnovates.com [medicineinnovates.com]
- 8. Specificity, synergy, and mechanisms of splice-modifying drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Assessing the Specificity of RG7800 for SMN2 Over Other Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of RG7800 (the precursor to risdiplam) for its target, the Survival of Motor Neuron 2 (SMN2) pre-mRNA, relative to other genes. The information is compiled from publicly available research and is intended to inform drug development and scientific research professionals. This document summarizes key experimental findings, outlines the methodologies used for specificity assessment, and presents the underlying molecular mechanisms.
Introduction to this compound and SMN2 Splicing Modification
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1][2] A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable protein.[3][4][5]
This compound is a small molecule SMN2 splicing modifier designed to increase the inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length, functional SMN protein.[1][2] Its development led to the optimization and subsequent approval of a similar compound, risdiplam (B610492) (RG7916). While showing promise, the clinical development of this compound was halted due to off-target retinal toxicity observed in long-term animal studies at high concentrations.[6][7] This underscores the critical importance of assessing the specificity of such splicing modifiers.
Mechanism of Action and Specificity of this compound
The specificity of this compound and its successor, risdiplam, for SMN2 is attributed to a dual-binding mechanism. The molecule interacts with two distinct sites on the SMN2 pre-mRNA:
-
The 5' splice site (5'ss) of exon 7: this compound stabilizes the transient RNA duplex formed between the 5'ss of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP) complex.[3] This enhances the recognition of the splice site by the cellular splicing machinery.
-
An Exonic Splicing Enhancer 2 (ESE2): A second binding site within exon 7, known as ESE2, is also recognized by the compound.[3][8]
This dual-interaction model is believed to confer high selectivity for SMN2 pre-mRNA over other transcripts in the human genome.[3]
Comparative Specificity: this compound vs. Other Compounds
The selectivity of small molecule splicing modifiers is not absolute. Transcriptome-wide analyses have been employed to identify off-target effects. A notable comparator for this compound/risdiplam is branaplam, another SMN2 splicing modifier.
Studies have indicated that risdiplam (an optimized version of this compound) has a more favorable selectivity profile than branaplam, which is known to modulate the splicing of a larger set of transcripts.[3] However, both compounds can cause perturbations in the splicing of other genes, particularly at higher concentrations.[9] One of the identified off-target genes for risdiplam is Forkhead Box M1 (FOXM1).[10]
| Compound | Primary Target | Known Off-Target(s) | General Specificity Profile |
| This compound/Risdiplam | SMN2 exon 7 | FOXM1, others at high concentrations | High selectivity attributed to dual binding mechanism.[3][10] |
| Branaplam | SMN2 exon 7 | HTT, SF3B3, and a broader range of transcripts | Lower selectivity compared to risdiplam.[3][9][11] |
Quantitative Assessment of Specificity
| Target Gene | Metric | This compound/Risdiplam Concentration | Branaplam Concentration |
| SMN2 | EC1.5x / EC50 for exon 7 inclusion | Data to be extracted from full-text articles.[10][12] | Data to be extracted from full-text articles.[12] |
| FOXM1 | EC50 for splicing change | Data to be extracted from full-text articles.[10] | Data to be extracted from full-text articles. |
| Other Off-Targets | EC50 / IC50 | Data to be extracted from transcriptome-wide studies.[9] | Data to be extracted from transcriptome-wide studies.[9] |
Researchers are encouraged to consult the full-text of the cited literature to populate this table with specific quantitative data.
Experimental Protocols for Specificity Assessment
The evaluation of this compound's specificity involves a multi-step process, from initial screening to comprehensive transcriptome analysis.
High-Throughput Screening (HTS)
The discovery of this compound began with a high-throughput screening campaign to identify small molecules that increase the inclusion of exon 7 in SMN2 pre-mRNA.[3]
-
Assay Principle: A cell-based or in vitro assay is designed to report on the splicing outcome of a reporter construct containing the SMN2 exon 7 region.
-
Methodology:
-
A library of small molecules is screened in a multi-well plate format.
-
The reporter system (e.g., luciferase, fluorescent protein) provides a quantitative readout of exon 7 inclusion.
-
Hits are identified as compounds that significantly increase the signal compared to controls.
-
In Vitro Splicing Assays in Patient-Derived Cells
To confirm the activity and assess the potency of hit compounds, in vitro studies are conducted using cells derived from SMA patients.
-
Cell Lines: Patient-derived fibroblasts (e.g., GM03813) are commonly used as they carry the SMN2 gene and replicate the splicing defect.[12]
-
Methodology:
-
Culture patient-derived fibroblasts.
-
Treat cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).[12]
-
Isolate total RNA from the treated cells.
-
Perform Reverse Transcription Polymerase Chain Reaction (RT-PCR) using primers specific for SMN2 transcripts to amplify both full-length (exon 7 included) and truncated (exon 7 excluded) mRNA.
-
Analyze the PCR products by gel electrophoresis or quantitative PCR (qPCR) to determine the ratio of full-length to truncated SMN2 mRNA.[12]
-
Transcriptome-Wide Specificity Analysis (RNA-Seq)
To identify off-target effects across the entire transcriptome, RNA sequencing (RNA-Seq) is the gold standard.
-
Principle: RNA-Seq provides a comprehensive and unbiased profile of all RNA transcripts in a sample, allowing for the identification of changes in gene expression and alternative splicing events.
-
Methodology:
-
Treat patient-derived cells with the compound of interest at various concentrations.
-
Isolate high-quality total RNA.
-
Prepare sequencing libraries from the RNA samples.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference genome.
-
Use bioinformatics tools to analyze differential gene expression and identify changes in splicing patterns (e.g., exon skipping, intron retention) for all expressed genes.[9]
-
Conclusion
This compound is a highly selective SMN2 splicing modifier, a property attributed to its unique dual-binding mechanism on the SMN2 pre-mRNA. While it demonstrates significant specificity for its intended target, like other small molecules, it is not devoid of off-target effects, as evidenced by the preclinical findings that halted its development and led to the creation of the more refined compound, risdiplam. The experimental framework, progressing from high-throughput screening to detailed transcriptome-wide analysis, is essential for characterizing the full specificity profile of any splicing modulator. For a complete quantitative understanding, researchers are advised to consult the detailed data within the primary research articles cited in this guide.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curesma.org [curesma.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
Replicating Key Preclinical Findings of RG7800: A Comparative Analysis with Risdiplam
For Researchers, Scientists, and Drug Development Professionals
The development of small molecules to modulate the splicing of the survival motor neuron 2 (SMN2) gene represents a landmark achievement in the treatment of Spinal Muscular Atrophy (SMA). RG7800 was a pioneering oral SMN2 splicing modifier that showed significant promise in preclinical studies. However, its development was halted due to safety concerns, paving the way for the development of Risdiplam (RG7916), a structurally related compound with an improved safety profile that is now an approved therapy for SMA. This guide provides a comparative overview of the key preclinical findings for this compound and Risdiplam, offering insights into the evolution of this important class of therapeutics.
Mechanism of Action: Correcting the SMN2 Splice Defect
Spinal Muscular Atrophy is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. The nearly identical SMN2 gene can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts. This results in a truncated, unstable, and non-functional SMN protein.
Both this compound and Risdiplam are designed to correct this splicing defect. They are small molecules that bind to the SMN2 pre-mRNA and stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. This promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[1]
Comparative Preclinical Efficacy
Both this compound and its successor, Risdiplam, demonstrated significant efficacy in preclinical models of SMA. The key objective of these studies was to show an increase in full-length SMN protein and a consequent improvement in the disease phenotype.
In Vitro Potency
The potency of these compounds in promoting SMN2 exon 7 inclusion was assessed in various cell-based assays.
| Compound | Assay | Potency (EC50) | Reference |
| This compound | SMN2 Splicing (HEK293H cells) | 23 nM | [2] |
| FOXM1a Splicing (SMA patient fibroblasts) | 247 nM (±60 nM) | [2] | |
| Risdiplam | SMN2 Gene Splicing | 4 nM (EC1.5x) | [3] |
EC50: Half-maximal effective concentration. A lower value indicates higher potency.
In Vivo Efficacy in SMA Mouse Models
The efficacy of this compound and Risdiplam was evaluated in transgenic mouse models of SMA, most notably the SMNΔ7 mouse model, which represents a severe form of the disease.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | SMNΔ7 Mice | Daily oral administration | Dose-dependent increase in SMN protein levels. Increased survival beyond 65 days. | [4][5] |
| Risdiplam | SMNΔ7 Mice | 0.1 mg/kg/day | 28% increase in SMN protein in the brain and 32% in muscle. | [6] |
| 1 mg/kg/day | 206% increase in SMN protein in the brain and 210% in muscle. | [6] | ||
| Dose-dependent improvement in motor function, body weight, and survival. | [6] |
Preclinical Safety and the Discontinuation of this compound
A critical aspect of preclinical drug development is the assessment of safety and tolerability. While this compound showed promising efficacy, its clinical development was halted due to off-target toxicity observed in a long-term preclinical study.
| Compound | Animal Model | Study Duration | Key Safety Findings | Reference |
| This compound | Cynomolgus Monkey | 39 weeks | Non-reversible histological findings in the retina. | [2] |
| Risdiplam | Cynomolgus Monkey | 39 weeks | Retinal toxicity (photoreceptor degeneration and microcystoid macular degeneration) was observed, but only at exposures greater than twice the therapeutic dose in humans. These effects were found to be reversible. | [8] |
The retinal toxicity observed with this compound in cynomolgus monkeys was a significant safety concern that led to the discontinuation of its clinical development.[7] In contrast, while Risdiplam also showed retinal findings in monkeys, these occurred at higher exposures and were reversible, indicating a wider safety margin.[8] This improved safety profile was a key factor in the successful clinical development and eventual approval of Risdiplam.
Experimental Protocols
Replicating the key findings from the original preclinical studies requires detailed experimental protocols. Below are generalized methodologies for the key experiments cited.
In Vitro SMN2 Splicing Assay (Minigene Reporter Assay)
This assay is used to quantify the ability of a compound to promote the inclusion of exon 7 in the SMN2 transcript.
-
Minigene Construct: A minigene plasmid is constructed containing SMN2 exon 7 and its flanking intronic sequences. This construct is placed under the control of a constitutive promoter. The plasmid also contains vector-specific exons to facilitate the analysis of splicing products.
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured under standard conditions. The cells are then transfected with the SMN2 minigene plasmid.
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compound (e.g., this compound or Risdiplam) or a vehicle control (e.g., DMSO).
-
RNA Isolation and RT-PCR: After a defined incubation period (e.g., 24-48 hours), total RNA is isolated from the cells. The RNA is then reverse-transcribed to cDNA. The region of the transcript containing exon 7 is amplified using PCR with primers specific to the vector's exons.
-
Analysis of Splicing Products: The PCR products, representing transcripts with and without exon 7, are separated and quantified using methods such as agarose (B213101) gel electrophoresis, capillary electrophoresis, or quantitative real-time PCR.
-
Data Analysis: The ratio of the transcript including exon 7 to the transcript excluding exon 7 is calculated for each compound concentration. These data are used to generate a dose-response curve and determine the EC50 value.
In Vivo Efficacy Study in an SMA Mouse Model
These studies assess the ability of a compound to increase SMN protein levels and improve the disease phenotype in a living organism.
-
Animal Model: A well-characterized mouse model of SMA, such as the SMNΔ7 mouse, is used. These mice have a severe SMA phenotype and a significantly reduced lifespan.
-
Dosing: The test compound is administered to the mice, typically via oral gavage, on a daily basis starting at an early postnatal day. Different dose groups are included, along with a vehicle-treated control group.
-
Monitoring: The mice are monitored daily for body weight, survival, and motor function using standardized tests (e.g., righting reflex, grip strength).
-
Tissue Collection and Analysis: At the end of the study or at specific time points, tissues such as the brain, spinal cord, and muscle are collected. SMN protein levels in these tissues are quantified using methods like Western blotting or ELISA.
-
Data Analysis: Survival curves are generated and statistically analyzed (e.g., using Kaplan-Meier analysis). Changes in body weight, motor function scores, and SMN protein levels are compared between the different dose groups and the control group.
Preclinical Toxicology Study in Non-Human Primates
These long-term studies are essential for identifying potential safety issues before a drug is administered to humans.
-
Animal Model: A non-human primate species, such as the cynomolgus monkey, is chosen as they often have a toxicological profile more predictive of humans than rodents.
-
Dosing: The test compound is administered daily, typically via oral gavage, for an extended period (e.g., 39 weeks). Multiple dose groups, including a high-dose group that is expected to produce some toxicity, and a control group are included.
-
In-life Monitoring: The animals undergo regular clinical observations, body weight measurements, and food consumption monitoring. Specialized examinations, such as ophthalmological exams, are conducted at baseline and at regular intervals throughout the study.
-
Clinical Pathology: Blood and urine samples are collected periodically for hematology, clinical chemistry, and urinalysis.
-
Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues, with a particular focus on potential target organs identified in shorter-term studies, are collected, processed, and examined microscopically by a veterinary pathologist.
-
Data Analysis: All data are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The preclinical studies of this compound were instrumental in validating the therapeutic potential of small molecule SMN2 splicing modifiers for SMA. While its development was ultimately halted due to retinal toxicity, the knowledge gained from the this compound program directly led to the development of Risdiplam, a compound with a superior safety profile and enhanced efficacy. This comparative analysis highlights the iterative nature of drug development and the importance of thorough preclinical evaluation in bringing safe and effective therapies to patients. The successful replication of these key findings by independent researchers is crucial for advancing the field of RNA-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of RG7800's Toxicity Profile: A Comparative Guide for Researchers
For researchers and drug development professionals, a thorough understanding of a compound's toxicity profile is paramount. This guide provides an objective comparison of the preclinical toxicity findings for RG7800, an SMN2 splicing modifier formerly in development for Spinal Muscular Atrophy (SMA), with its successors, risdiplam (B610492) and branaplam (B560654). The information is based on publicly available data from preclinical studies.
The clinical development of this compound was notably halted due to safety concerns arising from preclinical studies.[1] This guide aims to contextualize these findings by presenting available data on its toxicity alongside that of other SMN2 splicing modifiers, offering a comparative perspective for the scientific community.
Comparative Toxicity Profiles of SMN2 Splicing Modifiers
The primary toxicity concern that led to the discontinuation of this compound was irreversible retinal toxicity observed in cynomolgus monkeys.[2] While the specific dose that induced this toxicity has not been publicly disclosed, this finding was significant enough to halt its clinical development. In contrast, while risdiplam also demonstrated retinal toxicity in monkeys, this occurred at exposures significantly higher than the therapeutic dose, establishing a potential safety margin.[1][3] Branaplam, another compound in this class, has been associated with peripheral neurotoxicity in juvenile dogs and effects on the cell cycle.[4][5]
| Compound | Key Toxicity Findings | Species | Dose/Exposure Level | Study Duration | Outcome |
| This compound | Irreversible retinal toxicity (histological findings) | Cynomolgus Monkey | Not publicly disclosed | 39 weeks | Discontinuation of clinical development.[2] |
| Risdiplam (RG7916) | Retinal toxicity (peripheral photoreceptor degeneration and microcystoid macular degeneration) | Cynomolgus Monkey | Mid and high doses (exposures >2-fold of therapeutic dose) | 39 weeks | Continued development with ophthalmologic monitoring in clinical trials.[1] No retinal toxicity observed in humans at the therapeutic dose.[4][6] |
| Effects on male reproductive organs (reduced sperm count and motility, increased morphological abnormalities) | Rat | Low exposure margins (~4 times clinical exposure) | Not specified | No effect on mating or fertility index.[3] | |
| Branaplam (LMI070) | Peripheral neurotoxicity (mild to moderate nerve fiber degeneration) | Juvenile Dog | Not specified | 30 weeks | Correlated with increased serum neurofilament light chain (NfL) concentrations.[4] |
| Cell-cycle arrest and aneugenic effects | In vitro and in vivo (Rats) | Increased micronucleus frequency at doses ≥ 5 mg/kg. No-Observed-Effect-Level (NOEL) of 1 mg/kg.[7] | Not specified | A potential safety concern.[5][7] |
Experimental Protocols
The preclinical toxicity studies for these SMN2 splicing modifiers followed standard industry practices for drug safety evaluation. Below are generalized methodologies for the key experiments cited.
Ocular Toxicity Assessment in Non-Human Primates (e.g., Cynomolgus Monkeys)
A common protocol for evaluating ocular toxicity in monkeys involves the following steps:
-
Animal Model: Adult, healthy cynomolgus monkeys are chosen due to the anatomical similarity of their eyes to humans.
-
Dosing: The test compound is administered orally on a daily basis for an extended period, typically ranging from several weeks to months (e.g., 39 weeks for this compound and risdiplam). A control group receives a placebo. Multiple dose groups are included to assess dose-response relationships.
-
Ophthalmological Examinations: Regular examinations are conducted by a veterinary ophthalmologist. These typically include:
-
Slit-lamp biomicroscopy: To examine the anterior segment of the eye.
-
Indirect ophthalmoscopy: To visualize the fundus, including the retina and optic nerve.
-
Optical Coherence Tomography (OCT): A non-invasive imaging technique to obtain high-resolution cross-sectional images of the retina to assess its structure and thickness.[8]
-
Electroretinography (ERG): To measure the electrical response of the retinal cells to light stimulation, providing an objective assessment of retinal function.
-
-
Histopathology: At the end of the study, animals are euthanized, and their eyes are collected for microscopic examination. Tissues are fixed, processed, and sectioned. A board-certified veterinary pathologist examines the stained sections to identify any structural changes in the retina and other ocular tissues.[9][10]
Neurotoxicity Assessment in Dogs
For assessing potential neurotoxicity, particularly in juvenile animals, the following protocol is often employed:
-
Animal Model: Juvenile Beagle dogs are frequently used as a non-rodent species in preclinical safety studies.[11]
-
Dosing: The compound is administered orally on a daily basis. The study duration can be several weeks to months (e.g., 30 weeks for branaplam).
-
Clinical Observations: Animals are monitored daily for any clinical signs of neurological dysfunction, such as changes in gait, tremors, or convulsions.
-
Neurological Examinations: Detailed neurological examinations are performed at regular intervals by a trained veterinarian.
-
Electrophysiology: Nerve conduction studies may be performed to assess the function of peripheral nerves.
-
Biomarkers: Blood samples may be collected to measure specific biomarkers of neuronal injury, such as neurofilament light chain (NfL).[4]
-
Histopathology: At the end of the study, tissues from the central and peripheral nervous system are collected for microscopic examination to identify any pathological changes.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of preclinical toxicity assessment for a novel therapeutic compound, the following diagram illustrates the key stages and decision points.
Caption: General workflow for preclinical toxicity assessment of a new drug candidate.
References
- 1. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A retrospective evaluation of species-specific sensitivity for neurological signs in toxicological studies: Is the dog more sensitive than the non-human primate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophthalmologic monitoring is no longer compulsory for people with SMA treated with risdiplam (Evrysdi®) - Institut de Myologie [institut-myologie.org]
- 7. researchgate.net [researchgate.net]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Characteristics of structures and lesions of the eye in laboratory animals used in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Dogs in preclinical research | Laboratory Animals for Science [labanimalsjournal.ru]
A Comparative Guide to SMN2 Splicing Modulation: RG7800 vs. Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent strategies for modulating the splicing of the Survival Motor Neuron 2 (SMN2) gene to treat Spinal Muscular Atrophy (SMA): the small molecule RG7800 and antisense oligonucleotides (ASOs), with a focus on Nusinersen (B3181795).
Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but an alternative splicing event predominantly excludes exon 7, leading to a truncated, unstable, and non-functional protein. Both this compound and antisense oligonucleotides aim to correct this splicing defect in SMN2, thereby increasing the production of full-length, functional SMN protein.
Mechanism of Action: Small Molecule vs. Antisense Oligonucleotide
This compound and antisense oligonucleotides employ distinct molecular mechanisms to achieve the same therapeutic goal of promoting exon 7 inclusion in SMN2 mRNA.
This compound (and its successor, Risdiplam) is an orally bioavailable small molecule that acts as an SMN2 splicing modifier.[1][2] It functions by binding to two specific sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of exon 7 and an exonic splicing enhancer 2 (ESE2) element within exon 7.[3][4] This dual binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5' splice site of exon 7, effectively strengthening this splice site and promoting the inclusion of exon 7 in the mature mRNA transcript.[3]
Antisense Oligonucleotides (e.g., Nusinersen) are synthetic short nucleic acid sequences that bind to a specific RNA target. Nusinersen is a 2'-O-methoxyethyl phosphorothioate (B77711) modified ASO designed to bind to an intronic splice silencing site (ISS-N1) located in intron 7 of the SMN2 pre-mRNA.[5][6] By binding to this silencer sequence, Nusinersen blocks the binding of inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), thereby preventing the repression of exon 7 splicing and leading to its inclusion in the final mRNA.[6]
Caption: Mechanisms of this compound and ASO in promoting SMN2 exon 7 inclusion.
Chemical Properties and Delivery
The fundamental differences in the chemical nature of this compound and antisense oligonucleotides dictate their respective routes of administration and biodistribution.
| Feature | This compound | Antisense Oligonucleotides (Nusinersen) |
| Molecular Type | Small molecule (pyridopyrimidine derivative)[7] | Modified antisense oligonucleotide (2'-O-methoxyethyl, phosphorothioate backbone)[1][8] |
| Administration | Oral[1] | Intrathecal injection[5] |
| Biodistribution | Systemic, crosses the blood-brain barrier[7] | Primarily confined to the central nervous system after intrathecal delivery[9][10] |
| Dosing Frequency | Daily | Loading doses followed by maintenance doses every 4 months[5] |
Preclinical and Clinical Efficacy
While direct head-to-head clinical trials are lacking, indirect treatment comparisons and data from pivotal trials provide insights into the relative efficacy of Risdiplam (B610492) (the clinically approved successor to this compound) and Nusinersen.
Note: Clinical development of this compound was halted due to off-target retinal toxicity in animal studies.[11][12] Risdiplam was subsequently developed with an improved safety profile.[12] The efficacy data presented below for the small molecule is for Risdiplam.
Table 1: Comparative Efficacy in SMA Type 1 (Infants)
| Outcome | Risdiplam (FIREFISH study) | Nusinersen (ENDEAR study) | Indirect Comparison (Risdiplam vs. Nusinersen)[13][14][15] |
|---|---|---|---|
| Event-Free Survival | 85.7% (overall)[16] | Statistically significant improvement vs. control[17] | 78% reduction in the rate of death with Risdiplam[13][15] |
| Motor Milestones (Sitting without support) | 41.2% at 12 months (therapeutically dosed group)[16] | Statistically significant improvement in motor milestone achievement vs. control[17] | 45% higher rate of achieving a HINE-2 motor milestone response with Risdiplam[13][15] |
| CHOP-INTEND Score (≥4-point improvement) | 58.8% with score ≥40 (therapeutically dosed group)[16] | Statistically significant improvement vs. control | 186% higher rate of achieving a ≥4-point improvement with Risdiplam[13][15] |
Table 2: Comparative Efficacy in SMA Types 2 & 3 (Children and Young Adults)
| Outcome | Risdiplam (SUNFISH study) | Nusinersen (CHERISH study) |
|---|---|---|
| Primary Endpoint | Statistically significant improvement in Motor Function Measure 32 (MFM-32) scale vs. placebo[18] | Statistically significant improvement in Hammersmith Functional Motor Scale-Expanded (HFMSE) score vs. control |
| Motor Function | Sustained improvement in MFM-32, RULM, and HFMSE scores at 3 years[19] | Continued stabilization and improvement in motor function in long-term extension studies[20] |
Safety and Tolerability
Table 3: Common Adverse Events
| Drug | Common Adverse Events (≥20% of patients) |
|---|---|
| Risdiplam | Fever, diarrhea, rash, upper respiratory tract infection, pneumonia, constipation, vomiting, cough[16][21] |
| Nusinersen | Lower respiratory infection, constipation (infantile-onset); Pyrexia, headache, vomiting, back pain (later-onset); Post-lumbar puncture syndrome[9][12][20] |
Experimental Protocols
SMN2 Splicing Assay (RT-qPCR)
This protocol is designed to quantify the ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) SMN2 transcripts.
Caption: Workflow for analyzing SMN2 splicing via RT-qPCR.
Methodology:
-
Cell Culture and Treatment: Plate SMA patient-derived fibroblasts or other suitable cell lines. Treat with varying concentrations of the test compound (e.g., this compound) or ASO for a specified duration (e.g., 48-72 hours).
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform real-time PCR using a qPCR instrument and SYBR Green or TaqMan probe-based chemistry. Use specific primers designed to amplify either the full-length SMN2 transcript (spanning the exon 6-7 junction) or the Δ7-SMN2 transcript (spanning the exon 6-8 junction). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of FL-SMN and Δ7-SMN transcripts using the ΔΔCt method. Determine the ratio of FL-SMN to Δ7-SMN to assess the splicing modulation efficiency of the compound.
SMN Protein Quantification (Western Blot)
This protocol quantifies the total amount of SMN protein in cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse treated cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3] Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the intensity of the SMN protein band using densitometry software. Normalize the SMN protein levels to a loading control protein such as β-actin or GAPDH.[3]
Conclusion
Both this compound (as a precursor to the orally available small molecule Risdiplam) and antisense oligonucleotides like Nusinersen have demonstrated the validity of SMN2 splicing modulation as a therapeutic strategy for Spinal Muscular Atrophy. They successfully increase the production of functional SMN protein, leading to significant clinical benefits.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. treat-nmd.org [treat-nmd.org]
- 5. smafoundation.org [smafoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Enhancement of SMN2 Exon 7 Inclusion by Antisense Oligonucleotides Targeting the Exon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Establishing a standardized therapeutic testing protocol for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. A SMN2 Splicing Modifier Rescues the Disease Phenotypes in an In Vitro Human Spinal Muscular Atrophy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 19. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Cell System for Phenotypic Screening of Modifiers of SMN2 Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. smafoundation.org [smafoundation.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling RG7800
For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of RG7800, an investigational small molecule SMN2 splicing modifier. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.
Given that this compound is a potent, biologically active compound with an incomplete public safety profile, a cautious approach is mandatory. The following guidelines are based on best practices for handling potent pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved N95 respirator (or higher) |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields |
| General Laboratory Operations | - Standard lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses |
| Waste Disposal | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to minimize risk. The following workflow outlines the key stages, from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
